IspE kinase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H18N4O3S |
|---|---|
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
N-[3-(6-amino-2-oxo-1H-pyrimidin-5-yl)prop-2-ynyl]cyclohexanesulfonamide |
InChI |
InChI=1S/C13H18N4O3S/c14-12-10(9-15-13(18)17-12)5-4-8-16-21(19,20)11-6-2-1-3-7-11/h9,11,16H,1-3,6-8H2,(H3,14,15,17,18) |
Clé InChI |
JUDCBLODNGWZGD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Substrate-Competitive IspE Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core: Mechanism of Action
IspE kinase, a critical enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, represents a promising target for the development of novel antimicrobial agents. This pathway is essential for the biosynthesis of isoprenoid precursors in many pathogenic bacteria, such as Mycobacterium tuberculosis and Plasmodium falciparum, but is absent in humans, offering a selective therapeutic window.[1][2] IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-ME2P).[3]
The focus of this guide is on a class of IspE inhibitors that exhibit a substrate-competitive mechanism of action . These inhibitors function by binding to the active site of IspE, directly competing with the natural substrate, CDP-ME.[4] The crystal structures of IspE in complex with such inhibitors have revealed that they occupy the substrate-binding pocket rather than the ATP-binding site.[1]
The binding of these inhibitors is characterized by specific molecular interactions with key amino acid residues within the CDP-ME binding site. A crucial element of this interaction is the role of the cytidine-binding pocket. This pocket is typically formed by aromatic amino acids, such as tyrosine and phenylalanine residues, which engage in π-stacking and edge-to-face interactions with the cytidine-like moiety of the inhibitor. Additionally, a histidine residue often stabilizes the inhibitor's binding through the formation of hydrogen bonds. For instance, in Plasmodium falciparum IspE, inhibitors have been shown to form hydrogen bonds with the backbone of Asn154 and engage in π-π stacking with Tyr378.
Furthermore, some inhibitors have been designed to exploit a small hydrophobic subpocket adjacent to the main binding site, which is not occupied by the natural substrate. By incorporating moieties such as a cyclopropyl (B3062369) group, these inhibitors can achieve a more optimal fit within the active site, leading to enhanced binding affinity and inhibitory potency. The exploration of this hydrophobic pocket is a key strategy in the structure-based design of novel and potent IspE inhibitors.
Data Presentation
The following tables summarize representative quantitative data for various substrate-competitive IspE inhibitors. The specific values are illustrative of the potency and efficacy of this class of compounds against different IspE homologs and bacterial strains.
| Inhibitor | Target Organism | IC50 (µM) | Ki (nM) | Reference Compound |
| Compound 19 | Plasmodium falciparum | 53 ± 19 | - | - |
| (±)-1 | Escherichia coli | - | 290 ± 100 | - |
| Compound A1 | M. tuberculosis IspE | ~14 (6 µg/mL) | - | - |
Table 1: In vitro inhibitory activity of representative substrate-competitive IspE inhibitors.
| Inhibitor | Target Organism | MIC (µg/mL) |
| Compound A1 | M. tuberculosis H37Rv | 12 |
| Compound 2 | M. avium | - |
| Compound 3 | M. avium | - |
Table 2: Minimum Inhibitory Concentration (MIC) of representative IspE inhibitors against Mycobacterial species.
Experimental Protocols
Coupled Spectrophotometric IspE Kinase Assay
This assay continuously monitors IspE activity by coupling the production of ADP to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add the test inhibitor compound at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the IspE enzyme and the substrate, CDP-ME.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the IspE kinase activity.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test inhibitor compound
-
96-well U-shaped microtiter plates
-
Sterile water with glass beads
-
McFarland standard 0.5
-
Inverted mirror for reading
Methodology:
-
Prepare a bacterial inoculum by harvesting colonies of M. tuberculosis and suspending them in sterile water with glass beads. Vortex to create a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Prepare serial twofold dilutions of the test inhibitor in the 96-well plates using the 7H9 broth.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Seal the plates and incubate at 36° ± 1°C.
-
Read the results when visible growth is observed in a 1:100 diluted control well, which can take up to 21 days.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
Mandatory Visualization
Caption: The MEP pathway, highlighting the inhibition of IspE by a substrate-competitive inhibitor.
Caption: Workflow of the coupled spectrophotometric assay for measuring IspE kinase activity.
References
- 1. Inhibitors of the kinase IspE: structure–activity relationships and co-crystal structure analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Targeting the IspE Kinase Active Site with Benzimidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of a potent benzimidazole-based inhibitor to the 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) kinase (IspE), a critical enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. The absence of this pathway in humans makes IspE an attractive target for the development of novel anti-infective agents. This document details the quantitative binding data for a representative inhibitor, provides in-depth experimental protocols for its characterization, and visualizes its binding interaction within the IspE active site.
Quantitative Binding Data
The inhibitory activity of the benzimidazole-based inhibitor, designated as Compound 19 in the scientific literature, was determined against the IspE enzyme from Plasmodium falciparum (PfIspE). The half-maximal inhibitory concentration (IC50) was established using a coupled-enzyme kinetic assay.
| Inhibitor | Target Enzyme | IC50 (μM) | Assay Method |
| Benzimidazole-based Inhibitor (Compound 19) | Plasmodium falciparum IspE (PfIspE) | 53 ± 19 | NADH-coupled Spectrophotometric Assay |
Experimental Protocols
Determination of Inhibitor Potency using a NADH-Coupled Kinase Assay
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of IspE and determine the IC50 value of inhibitors. The production of ADP by IspE is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[1][2]
Materials:
-
Purified IspE enzyme
-
Benzimidazole-based inhibitor (Compound 19)
-
ATP (Adenosine 5'-triphosphate)
-
CDP-ME (4-diphosphocytidyl-2-C-methyl-D-erythritol)
-
PK/LDH enzyme mix (Pyruvate kinase/Lactate dehydrogenase)
-
PEP (Phosphoenolpyruvate)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
DMSO (Dimethyl sulfoxide) for inhibitor stock solution
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the benzimidazole (B57391) inhibitor in DMSO.
-
Prepare stock solutions of ATP, CDP-ME, PEP, and NADH in assay buffer. Determine the precise concentration of NADH spectrophotometrically (ε340 = 6220 M⁻¹cm⁻¹).
-
Dilute the purified IspE enzyme and the PK/LDH enzyme mix to their working concentrations in assay buffer.
-
-
Assay Setup:
-
Prepare a series of dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each inhibitor dilution or DMSO (for the no-inhibitor control) to the appropriate wells.
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, and the PK/LDH enzyme mix.
-
Add the reaction mixture to each well.
-
Add the IspE enzyme to all wells except for the negative control wells (which will be used to measure background NADH decomposition).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of ATP and the substrate CDP-ME to each well.
-
Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Correct the reaction rates by subtracting the rate of background NADH oxidation observed in the absence of the IspE enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Co-crystallization of IspE with a Benzimidazole-Based Inhibitor
This protocol outlines a general procedure for obtaining co-crystals of an IspE enzyme with a substrate-binding site inhibitor, suitable for X-ray diffraction studies.
Materials:
-
Highly purified and concentrated IspE enzyme (e.g., 5-10 mg/mL)
-
Benzimidazole-based inhibitor
-
Crystallization screening kits
-
Hanging or sitting drop vapor diffusion crystallization plates
-
Microscopes for crystal visualization
-
Cryoprotectant solution
Procedure:
-
Protein and Ligand Preparation:
-
The IspE protein should be purified to >95% homogeneity and concentrated in a low ionic strength buffer.
-
Dissolve the benzimidazole inhibitor in a suitable solvent (e.g., DMSO) to a high concentration.
-
-
Complex Formation:
-
Incubate the purified IspE enzyme with a molar excess (e.g., 5 to 10-fold) of the inhibitor on ice for at least one hour to ensure complex formation.
-
Centrifuge the protein-inhibitor mixture to remove any precipitated material.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the reservoir solution from a crystallization screen on a coverslip or in the drop well.
-
Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Regularly inspect the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to improve crystal size and quality.
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.
-
-
X-ray Diffraction:
-
Flash-cool the cryoprotected crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Process the diffraction data to determine the three-dimensional structure of the IspE-inhibitor complex.
-
Visualization of the Binding Site Interaction
The following diagram illustrates the key interactions of a benzimidazole-based inhibitor within the CDP-ME binding site of IspE, as inferred from molecular modeling and co-crystal structures of similar inhibitors.[3]
Caption: Binding of a benzimidazole inhibitor to the IspE active site.
References
The Cellular Target of IspE Kinase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IspE kinase, an essential enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, has emerged as a critical target for the development of novel anti-infective agents. This pathway is indispensable for a wide range of pathogens, including numerous bacteria and parasites such as Mycobacterium tuberculosis and Plasmodium falciparum, but is notably absent in humans, offering a promising therapeutic window. IspE kinase-IN-1 and other related inhibitors are designed to specifically target and inhibit the function of the IspE enzyme. This technical guide provides a comprehensive overview of the cellular target of these inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
The Cellular Target: IspE Kinase
The designated cellular target of IspE kinase inhibitors is the IspE enzyme , also known as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (CDP-ME kinase).[1][2] IspE is a crucial kinase within the non-mevalonate pathway, responsible for catalyzing the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) and ADP.[1][3][4][5] This enzymatic step is vital for the continued biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[6]
Isoprenoids are a large and diverse class of molecules essential for various cellular functions in pathogens, including cell wall biosynthesis, electron transport, and protein modification. By inhibiting IspE, these compounds disrupt the MEP pathway, leading to a depletion of essential isoprenoids and ultimately causing cell death. The high conservation of the IspE active site among different pathogens suggests the potential for developing broad-spectrum antimicrobial agents.[4]
The Non-Mevalonate (MEP) Pathway
The MEP pathway is a multi-enzyme process that synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. IspE catalyzes the fourth step in this essential pathway.
References
- 1. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IspE inhibitors identified by a combination of in silico and in vitro high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
The Pursuit of Novel Antimicrobials: A Technical Guide to the Discovery and Synthesis of IspE Kinase Inhibitors
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many bacteria, parasites, and plants but absent in humans, has become a focal point for the development of novel anti-infective agents.[1][2][3][4] Within this pathway, the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase represents a particularly attractive target.[5][6][7] This technical guide provides a comprehensive overview of the discovery and synthesis of IspE kinase inhibitors, consolidating key data, experimental protocols, and logical frameworks to aid researchers in this critical field. While a specific inhibitor designated "IspE kinase-IN-1" is not prominently documented in publicly available research, this document synthesizes findings from various studies on a range of IspE inhibitors.
The MEP Pathway and the Role of IspE Kinase
The MEP pathway is responsible for producing the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2][6] These molecules are fundamental building blocks for a vast array of essential compounds. The enzyme IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[3][8][9] This step is crucial for the continuation of the pathway, and its inhibition leads to bacterial cell death.[6]
Discovery of IspE Kinase Inhibitors: A Multi-pronged Approach
The identification of novel IspE inhibitors has been pursued through a combination of in silico and in vitro screening methodologies.[5][6] These approaches are often complementary, with virtual screening providing a rational basis for selecting compounds for biochemical evaluation.[5][6]
High-Throughput Screening (HTS)
High-throughput screening of large compound libraries is a primary method for identifying initial hits. Both biochemical and cell-based assays are employed.
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified IspE. A common method is a coupled-enzyme assay where the production of ADP from the IspE-catalyzed reaction is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[7][10]
-
Virtual Screening: Structure-based virtual screening leverages the crystal structures of IspE to computationally dock large libraries of compounds into the active site.[5][8] This allows for the prioritization of compounds with a higher likelihood of binding.
Quantitative Data on IspE Kinase Inhibitors
The following tables summarize the inhibitory activities of various compounds against IspE from different organisms as reported in the literature.
Table 1: Inhibitory Activity of Compounds Identified Through Virtual and In Vitro Screening [11]
| Compound | Origin | IC50 (µM) against E. coli IspE | Ligand Efficiency |
| 3 | Virtual Screening | 160 | 0.50 |
| 4 | Virtual Screening | 1500 | 0.28 |
| 7 | In Vitro Screening | 19 | 0.29 |
| 8 | In Vitro Screening | 2.5 | 0.35 |
Table 2: Activity of Heterotricyclic Compounds against Mycobacterial IspE [8][9]
| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) |
| A1 | M. tuberculosis | 6 | 12 |
| 2 | M. avium | - | 5-10 |
| 3 | M. avium | - | 5-10 |
Experimental Protocols
General IspE Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)[7][10][12]
This assay measures the kinase activity of IspE by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, KCl, MgCl2, NADH, LDH, and PK.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the IspE enzyme to the wells and incubate.
-
Initiate the reaction by adding a mixture of ATP and CDP-ME.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 values for the test compounds.
Synthesis of IspE Inhibitors
The synthesis of IspE inhibitors is highly dependent on the specific chemical scaffold. As an example, a general scheme for the synthesis of analogs based on a fragment hit, FOL7082, is described.[2]
General Synthetic Scheme for FOL7082 Analogs: [2]
This synthetic route allows for the creation of a library of analogs by varying the carboxylic acid used in the final step.
-
Starting Material: A common starting material is prepared that contains the core scaffold of the fragment hit.
-
Amide Coupling: The starting material is coupled with a variety of carboxylic acids using standard amide bond formation reactions (e.g., using coupling reagents like HATU or EDC/HOBt).
-
Purification: The final products are purified using techniques such as column chromatography or preparative HPLC.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by methods like NMR and mass spectrometry.
Structure-Activity Relationships (SAR) and Lead Optimization
Once initial hits are identified, medicinal chemistry efforts focus on improving their potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of the hit compounds to understand how chemical modifications affect their biological activity.[5] Co-crystal structures of inhibitors bound to IspE provide invaluable insights for rational drug design, guiding the optimization process.[1]
Conclusion
The discovery and development of IspE kinase inhibitors represent a promising avenue for the creation of new anti-infective therapies. The combination of high-throughput screening, structure-based design, and synthetic chemistry continues to yield novel chemical matter with the potential to combat drug-resistant pathogens. This guide provides a foundational understanding of the key principles and methodologies in this field, serving as a valuable resource for researchers dedicated to addressing this urgent medical need.
References
- 1. Synthesis and characterization of cytidine derivatives that inhibit the kinase IspE of the non-mevalonate pathway for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Design, synthesis, and evaluation of inhibitors of IspD and IspE as po" by Michael Philip Thompson [huskiecommons.lib.niu.edu]
- 3. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. IspE inhibitors identified by a combination of in silico and in vitro high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening | PLOS One [journals.plos.org]
Probing the Active Site of IspE Kinase: A Deep Dive into Structure-Activity Relationships of Novel Inhibitors
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel drug targets. IspE kinase, a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis, represents a promising target for the development of new anti-infective agents. This pathway is essential for many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, but is absent in humans, offering a clear therapeutic window.[1] This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of recently developed IspE kinase inhibitors, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental processes.
Unveiling the Structure-Activity Landscape of IspE Kinase Inhibitors
A series of inhibitors targeting the IspE kinase have been synthesized and evaluated, revealing critical insights into the molecular determinants of their inhibitory activity. The core of this investigation revolves around a central scaffold, with systematic modifications to probe different regions of the enzyme's active site. The quantitative SAR data for a selection of these compounds against E. coli IspE (EcIspE) are summarized below.
| Compound ID | R1 Group | R2 Group | EcIspE IC50 (µM) | Ligand Efficiency |
| Compound A1 | H | H | 19 | 0.29 |
| Compound A2 | CH3 | H | >100 | - |
| Compound B1 | H | Phenyl | 3 | 0.35 |
| Compound B2 | H | 4-Fluorophenyl | 5 | - |
| Compound C1 | H | Cyclopropyl (B3062369) | 53 ± 19 (PfIspE) | - |
Data compiled from multiple sources.[2][3]
The data clearly indicates that substitution at the R2 position with a phenyl group (Compound B1) significantly enhances inhibitory potency compared to the unsubstituted analog (Compound A1).[3] This suggests a favorable interaction, likely a π-stacking interaction with aromatic residues such as Tyr25 and Phe185 within the substrate-binding pocket.[4] Interestingly, the introduction of a methyl group at the R1 position (Compound A2) leads to a dramatic loss of activity, highlighting steric constraints in that region of the active site. Further exploration of the R2 position with a cyclopropyl group (Compound C1) yielded a potent inhibitor of P. falciparum IspE (PfIspE), demonstrating the potential for species-specific optimization.[2]
Visualizing the Non-Mevalonate Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Figure 1: The Non-Mevalonate (MEP) Pathway.
Figure 2: General Workflow for IspE Inhibitor Discovery.
Detailed Experimental Protocols
The evaluation of IspE kinase inhibitors is predominantly conducted using a coupled spectrophotometric enzyme assay.[5][6] This continuous assay measures the activity of IspE by linking the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][7]
IspE Kinase Coupled Spectrophotometric Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Enzyme Mix: In the assay buffer, prepare a solution containing pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Substrate Mix: Prepare a solution containing ATP, phosphoenolpyruvate (B93156) (PEP), and NADH in the assay buffer.
-
IspE Enzyme: Dilute the purified IspE kinase to the desired concentration in the assay buffer.
-
CDP-ME Substrate: Prepare a stock solution of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the substrate mix.
-
Add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 25 µL of the IspE enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the CDP-ME substrate.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
To assess the whole-cell activity of the inhibitors, a microdilution method is employed.[8]
-
Bacterial Culture:
-
Grow M. tuberculosis H37Ra to mid-log phase in 7H9 broth supplemented with OADC.
-
Adjust the bacterial suspension to a concentration of 1 × 10^6 CFU/mL.[8]
-
-
Assay Setup (96-well plate format):
-
Serially dilute the test compounds in DMSO and then in 7H9-OADC medium to achieve final concentrations ranging from 0.25 to 128 µg/mL. The final DMSO concentration should not exceed 2%.[8]
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for two weeks.[8]
-
Determine the MIC by measuring the optical density at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
The results can be confirmed using a resazurin (B115843) reduction assay.[8]
-
Conclusion
The structure-activity relationships of IspE kinase inhibitors are beginning to be elucidated, providing a solid foundation for the rational design of more potent and selective compounds. The experimental protocols outlined herein offer a standardized approach for the evaluation of these inhibitors, from enzymatic activity to whole-cell efficacy. The continued exploration of the IspE kinase active site, aided by structural biology and computational modeling, holds significant promise for the development of a new class of anti-infective agents to combat the growing threat of drug-resistant pathogens.
References
- 1. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Imperative of Inhibiting IspE Kinase: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological function and critical importance of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) kinase, commonly known as IspE. As a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, IspE represents a highly attractive target for the development of novel antimicrobial agents. This document details the role of IspE in microbial physiology, the consequences of its inhibition, comprehensive experimental protocols for its study, and a summary of its kinetic parameters and known inhibitors. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to advance drug discovery efforts targeting this essential bacterial enzyme.
Introduction: The MEP Pathway and the Essential Role of IspE
Isoprenoids are a vast and diverse class of natural products that are indispensable for the survival of virtually all organisms. They serve a multitude of functions, from maintaining cell membrane integrity (e.g., sterols and hopanoids) to participating in electron transport (e.g., ubiquinone and menaquinone) and cell wall biosynthesis.[1][2] While humans synthesize isoprenoid precursors via the mevalonate (B85504) (MVA) pathway, many pathogenic bacteria, parasites such as Plasmodium falciparum, and plants utilize the distinct MEP pathway.[1][3] The absence of the MEP pathway in humans makes its constituent enzymes prime targets for the development of selective antimicrobial drugs with a potentially broad spectrum of activity.[4][5]
IspE, a 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, catalyzes the fourth committed step in the MEP pathway: the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) and ADP.[6][7] This phosphorylation is a critical step that primes the substrate for the subsequent cyclization reaction catalyzed by IspF. Genetic studies have demonstrated that IspE is essential for the viability of many pathogens, making its inhibition a promising strategy for antimicrobial intervention.[4][5]
The MEP Pathway: A Diagrammatic Overview
The MEP pathway consists of seven enzymatic steps, converting pyruvate (B1213749) and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The central role of IspE is illustrated in the following pathway diagram.
Consequences of IspE Inhibition
Inhibition of IspE kinase activity leads to the blockage of the MEP pathway, resulting in a cascade of detrimental effects on the microbial cell. The primary consequences include:
-
Depletion of Isoprenoid Precursors: The most immediate effect is the cessation of IPP and DMAPP synthesis. This starves the cell of the essential building blocks for all isoprenoid compounds.
-
Impaired Cell Wall Synthesis: In bacteria, the carrier lipid undecaprenyl phosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane, is an isoprenoid. Inhibition of IspE disrupts the synthesis of this lipid, leading to defects in cell wall formation and ultimately cell lysis.[2]
-
Disruption of Respiratory Chains: Quinones, such as ubiquinone and menaquinone, are isoprenoids that function as electron carriers in the respiratory chain. Their depletion impairs cellular respiration and energy production.
-
Altered Membrane Integrity: Isoprenoids are components of cell membranes in many bacteria (hopanoids) and are crucial for maintaining membrane fluidity and integrity.
-
Lethality: Due to the essential nature of the downstream products, the inhibition of IspE is ultimately lethal to susceptible microorganisms.[4][5]
The phenotypic consequences of IspE deficiency have been observed in various organisms:
-
In Bacteria: Genetic knockout of the ispE gene is typically lethal in bacteria where the MEP pathway is the sole source of isoprenoids.[8] Conditional knockout or chemical inhibition leads to growth arrest and cell death. Morphological changes, such as cell filamentation and lysis, have been observed in Escherichia coli upon inhibition of the MEP pathway.[9]
-
In Plants: In plants like Arabidopsis thaliana and rice, a reduction in IspE expression results in a characteristic yellow-leaf or virescent phenotype.[10] This is due to the impaired synthesis of chlorophylls (B1240455) and carotenoids, which are isoprenoids essential for photosynthesis and photoprotection. Severe depletion of IspE can be lethal.[10]
Quantitative Data on IspE Kinase
A thorough understanding of the enzymatic properties of IspE and the potency of its inhibitors is crucial for drug development. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of IspE Kinase
| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Escherichia coli | ATP | 150 | - | [1] |
| CDP-ME | 150 | - | [1] | |
| Aquifex aeolicus | ATP | 121 | - | [1] |
| CDP-ME | 121 | - | [1] | |
| Acinetobacter baumannii | ATP | 474 | 153,000 | [11] |
| CDP-ME | 358 | 112,000 | [11] | |
| Mycobacterium tuberculosis | ATP | 76.6 | - | [1] |
| CDP-ME | 100 | - | [1] |
Table 2: Inhibitors of IspE Kinase
| Inhibitor | Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Compound 3 (from Tidten-Luksch et al., 2012) | E. coli | 160 | - | - | [1][4] |
| Compound 4 (from Tidten-Luksch et al., 2012) | E. coli | 1500 | - | - | [1][4] |
| Compound 7 (from Tidten-Luksch et al., 2012) | E. coli | 19 | - | - | [1][4] |
| Compound 8 (from Tidten-Luksch et al., 2012) | E. coli | 2.5 | - | - | [1][4] |
| Heterotricyclic Compound A1 | M. tuberculosis | 6 µg/mL | - | - | [1] |
Note: IC50 and Ki values are highly dependent on assay conditions. It is important to consult the original publications for detailed experimental parameters.[12][13]
Table 3: Antibacterial Activity of IspE Inhibitors
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| Heterotricyclic Compound A1 | Mycobacterium tuberculosis H37Rv | 12 | [1] |
| Dichloro-derivative 70 | Pseudomonas aeruginosa PA14 | 107 µM | [10] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the study of IspE and the screening for its inhibitors.
Cloning, Expression, and Purification of Recombinant IspE
A reliable source of purified IspE is a prerequisite for enzymatic assays and structural studies. The following is a general protocol for the expression and purification of His-tagged IspE from E. coli.
Protocol Details:
-
Cloning: The ispE gene is amplified by PCR from the genomic DNA of the target organism and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag.
-
Expression: The resulting plasmid is transformed into an E. coli expression strain like BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged IspE is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged IspE is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and stored at -80°C. Protein purity is assessed by SDS-PAGE.
IspE Kinase Activity Assay (Coupled-Enzyme Spectrophotometric Assay)
The activity of IspE can be continuously monitored using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which is observed as a decrease in absorbance at 340 nm.[6]
Principle:
-
IspE reaction: CDP-ME + ATP -> CDP-ME2P + ADP
-
Coupling reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) -> ATP + Pyruvate
-
Coupling reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H+ -> Lactate + NAD+
Reagents and Final Concentrations:
-
HEPES buffer, pH 7.5: 50 mM
-
MgCl2: 10 mM
-
KCl: 100 mM
-
ATP: 1 mM (or varied for Km determination)
-
CDP-ME: 0.5 mM (or varied for Km determination)
-
Phosphoenolpyruvate (PEP): 1 mM
-
NADH: 0.2 mM
-
Pyruvate Kinase (PK): 5-10 units/mL
-
Lactate Dehydrogenase (LDH): 10-15 units/mL
-
Purified IspE: 1-5 µg/mL
Procedure:
-
Prepare a master mix containing all reagents except for the substrate that will be used to initiate the reaction (typically CDP-ME or ATP).
-
Aliquot the master mix into a 96-well UV-transparent plate or a quartz cuvette.
-
Add the purified IspE enzyme and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow the coupling enzymes to convert any contaminating ADP in the ATP stock.
-
Initiate the reaction by adding the starting substrate (e.g., CDP-ME).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
High-Throughput Screening (HTS) for IspE Inhibitors
The coupled-enzyme assay can be adapted for a high-throughput format to screen large compound libraries for potential IspE inhibitors.
Protocol Outline:
-
Assay Miniaturization: The coupled-enzyme assay is miniaturized for use in 384-well microplates.[4] Reaction volumes are typically in the range of 20-50 µL.
-
Primary Screen: A library of compounds is screened at a single concentration (e.g., 10-50 µM).[4] Compounds, enzyme, and assay reagents are dispensed into the microplates using automated liquid handlers. After a brief pre-incubation of the enzyme with the compounds, the reaction is initiated, and the endpoint or kinetic absorbance at 340 nm is measured.
-
Hit Identification: Compounds that cause a significant reduction in signal compared to control wells (containing DMSO vehicle) are identified as primary hits. A Z'-factor is calculated to assess the quality and robustness of the assay.
-
Hit Confirmation and Dose-Response: Primary hits are re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the assay is performed with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Secondary Assays: Confirmed inhibitors are further characterized through orthogonal assays to confirm direct binding to IspE (e.g., surface plasmon resonance or thermal shift assays). Their selectivity is assessed against other kinases, and their antibacterial activity is determined by measuring the MIC against relevant pathogenic bacteria.
Conclusion
IspE kinase is a validated and highly promising target for the development of novel antimicrobial agents. Its essential role in the MEP pathway, which is absent in humans, provides a clear rationale for a selective therapeutic window. This technical guide has provided a comprehensive overview of the biological function of IspE, the consequences of its inhibition, and detailed methodologies for its study. The presented quantitative data on enzyme kinetics and inhibitor potencies serve as a valuable resource for researchers in the field. By leveraging the experimental protocols and foundational knowledge outlined herein, scientists and drug development professionals can accelerate the discovery and optimization of potent and selective IspE inhibitors, ultimately contributing to the development of new therapies to combat infectious diseases.
References
- 1. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening | PLOS One [journals.plos.org]
- 2. Ultrastructural and morphological studies on variables affecting Escherichia coli with selected commercial antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Apparent Km and Vmax Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. youtube.com [youtube.com]
- 13. idexx.dk [idexx.dk]
An In-depth Technical Guide to the Effect of IspE Kinase Inhibitors on Bacterial Growth
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the mechanism of action, quantitative effects, and experimental evaluation of inhibitors targeting IspE kinase, a critical enzyme in the bacterial methylerythritol phosphate (B84403) (MEP) pathway. The information presented herein is synthesized from publicly available research on known IspE inhibitors. While the specific compound "IspE kinase-IN-1" is not detailed in the available literature, this guide utilizes data from a representative and potent inhibitor, designated as compound A1 , to illustrate the principles and methodologies relevant to the study of this class of antibacterial agents.
Introduction to the MEP Pathway and IspE Kinase as an Antibacterial Target
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many bacteria, including significant human pathogens like Mycobacterium tuberculosis, as well as in plants and some protozoa.[1][2] Isoprenoids are vital for various cellular functions. The enzymes in the MEP pathway are attractive targets for the development of novel antimicrobial agents because this pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis.[1][2] This inherent difference allows for selective targeting of the bacterial pathway with minimal potential for off-target effects in the human host.
IspE, or 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, is a key enzyme in the MEP pathway.[1] It catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P). This phosphorylation step is crucial for the continuation of the pathway and the ultimate synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal isoprenoid precursors. The essential nature of IspE makes it a promising target for the development of broad-spectrum antibacterial drugs.
Quantitative Data on IspE Kinase Inhibition and Antibacterial Activity
The following table summarizes the quantitative data for a representative heterotricyclic IspE inhibitor, compound A1 , which has shown activity against Mycobacterium tuberculosis (M.tb).
| Compound | Target | Assay Type | IC50 (µg/mL) | Target Organism | MIC (µg/mL) |
| A1 | M.tb IspE | Enzymatic Assay | 6 | M. tuberculosis (H37Rv) | 12 |
Experimental Protocols
IspE Enzymatic Activity Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against IspE kinase. The assay couples the release of ADP from the IspE-catalyzed reaction to a fluorescent signal.
Materials:
-
Purified IspE protein (e.g., from M. tuberculosis)
-
ATP
-
CDP-ME (substrate)
-
Test compound (e.g., A1)
-
ADP Quest HS Kinase Assay Kit (containing pyruvate (B1213749) kinase, pyruvate oxidase, and horseradish peroxidase)
-
50 mM Tris-Cl buffer (pH 7.0)
-
5 mM MgCl2
-
Phosphatase inhibitor cocktail
-
96-well black microplates with a clear bottom
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare reaction mixtures in the 96-well microplate. Each well should contain:
-
50 mM Tris-Cl (pH 7.0)
-
100 µM ATP
-
100 µM CDP-ME
-
5 mM MgCl2
-
5 mM phosphatase inhibitor
-
A specific concentration of the test compound (a serial dilution is used to determine IC50)
-
Purified IspE enzyme (e.g., 97.2 pmol of Rv1011)
-
-
The final reaction volume in each well should be 50 µL.
-
Incubate the microplate at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Following incubation, add the components of the ADP Quest HS Kinase Assay Kit sequentially according to the manufacturer's instructions. This kit couples the production of ADP to the generation of a fluorescent product (resorufin).
-
Measure the fluorescence intensity in each well using a plate reader.
-
The IC50 value is calculated by plotting the fluorescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain, such as Mycobacterium tuberculosis.
Materials:
-
Bacterial culture (M. tuberculosis H37Rv)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 with supplements)
-
Test compound (e.g., A1)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the liquid growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the bacterial culture.
-
Include positive control wells (bacteria with no compound) and negative control wells (medium only).
-
Incubate the microplate under appropriate conditions for the specific bacterial strain (e.g., 37°C for M. tuberculosis for a specified number of days).
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways and Experimental Workflows
The Methylerythritol Phosphate (MEP) Pathway
The following diagram illustrates the steps of the MEP pathway, highlighting the reaction catalyzed by IspE kinase.
Caption: The bacterial MEP pathway, with the inhibitory action of an IspE kinase inhibitor highlighted.
Experimental Workflow for IspE Inhibitor Screening
The diagram below outlines a typical workflow for the identification and characterization of novel IspE inhibitors.
Caption: A generalized workflow for the discovery and development of IspE kinase inhibitors.
References
IspE kinase-IN-1 selectivity for microbial vs human kinases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial targets. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many pathogenic bacteria and parasites but absent in humans, presents a promising avenue for the development of selective inhibitors. This technical guide delves into the selectivity of IspE kinase-IN-1, a potent inhibitor of the IspE enzyme, a critical kinase within the MEP pathway.
The Basis of Selectivity: Targeting a Non-Human Pathway
The primary determinant of the selectivity of this compound for microbial kinases over human kinases is the absence of the MEP pathway, and consequently the IspE kinase, in humans.[1][2] Isoprenoid precursors are vital for numerous cellular functions.[2] While bacteria and certain parasites utilize the MEP pathway for their synthesis, humans rely on the distinct mevalonate (B85504) (MVA) pathway. This fundamental biological difference provides a clear therapeutic window, allowing for the targeted inhibition of the microbial enzyme without direct interference with a human counterpart.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibition of IspE kinases from clinically relevant bacterial species. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined for Escherichia coli IspE (EcIspE) and Klebsiella pneumoniae IspE (KpIspE).
| Microbial Kinase | Inhibitor | IC50 (µM) |
| Escherichia coli IspE (EcIspE) | This compound | 6.2 |
| Klebsiella pneumoniae IspE (KpIspE) | This compound | 5.2 |
This data is compiled from commercially available information on this compound.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its activity is measured, the following diagrams illustrate the MEP pathway and a common experimental workflow for determining IspE inhibition.
References
An In-depth Technical Guide to a Novel Class of Heterocyclic Inhibitors of IspE Kinase
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of a promising class of heterocyclic inhibitors targeting IspE kinase, a key enzyme in the non-mevalonate (MEP) pathway. The information is centered around a lead compound, designated "A1," and its carboline-based derivatives, which have demonstrated significant inhibitory activity against Mycobacterium tuberculosis (M.tb).
Introduction to IspE Kinase as a Therapeutic Target
The methylerythritol phosphate (B84403) (MEP) pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, including Mycobacterium tuberculosis, as well as in parasites and plants. Crucially, this pathway is absent in humans, making its enzymes highly attractive targets for the development of novel anti-infective agents.
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is the fourth enzyme in the MEP pathway. It catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). Inhibition of IspE disrupts the production of essential isoprenoid precursors, leading to bacterial cell death.
A novel class of IspE inhibitors with a heterotricyclic carboline backbone has been identified through virtual high-throughput screening. The lead compound, A1, and its derivatives have shown promising activity against M. tuberculosis and other mycobacteria.
Quantitative Biological Data
The following tables summarize the key quantitative data for the lead compound A1 and a representative carboline derivative.
Table 1: In Vitro Enzymatic Inhibition Data
| Compound | Target | Assay Type | IC50 (µg/mL) |
| A1 | M. tuberculosis IspE | Fluorescence-based kinase assay | 6 |
Table 2: Antimicrobial Activity Data
| Compound | Organism | Assay Type | MIC (µg/mL) |
| A1 | M. tuberculosis H37Rv | Microdilution with resazurin (B115843) reduction | 12 |
| Carboline Derivative 2 | M. avium | Not specified | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay quantifies the amount of ADP produced in the kinase reaction, which is correlated with enzyme activity.
Materials:
-
Purified M. tuberculosis IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification kit
-
Test compounds (e.g., A1) dissolved in DMSO
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the IspE enzyme, CDP-ME, and assay buffer in the wells of the microplate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP quantification kit. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This assay determines the lowest concentration of a compound that inhibits the visible growth of the bacteria. The resazurin microtiter assay (REMA) is a commonly used colorimetric method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)
-
96-well microplates
-
Spectrophotometer or plate reader (for measuring optical density at 600 nm)
Procedure:
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This is then typically diluted (e.g., 1:20) in 7H9 broth.
-
Serially dilute the test compounds in the 96-well plates to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL). The final DMSO concentration should not exceed 2%.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After the initial incubation period, add the resazurin solution to each well and re-incubate for 12-24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. The results can also be read by measuring the optical density at 600 nm before the addition of resazurin.
Visualizations
The following diagram illustrates the methylerythritol phosphate (MEP) pathway, highlighting the step catalyzed by IspE kinase.
Caption: The MEP pathway, highlighting the inhibition of IspE.
This diagram outlines the general workflow for identifying and characterizing IspE inhibitors.
Caption: Workflow for IspE inhibitor discovery and development.
Intellectual Property Landscape
A specific patent for a compound explicitly named "IspE kinase-IN-1" or the heterotricyclic compound "A1" has not been identified in the public domain. However, the general field of IspE inhibitors and inhibitors of the MEP pathway is an active area of research and patenting.
Patents in this area typically claim:
-
Novel chemical scaffolds (composition of matter).
-
Methods of synthesizing these compounds.
-
Pharmaceutical compositions containing the compounds.
-
Methods of treating bacterial or parasitic infections by administering these compounds.
Given the therapeutic potential of IspE inhibitors, it is likely that novel and potent scaffolds, such as the carboline derivatives discussed, are or will be the subject of patent applications by the discovering institutions or companies. Researchers and developers should conduct thorough freedom-to-operate analyses for any specific chemical matter they intend to pursue.
Conclusion and Future Directions
The heterotricyclic carboline-based inhibitors of IspE, represented by the lead compound A1, are a promising starting point for the development of new anti-tubercular agents. The available data demonstrates potent enzymatic inhibition and whole-cell activity.
Future efforts in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To improve potency against the target enzyme and enhance antimicrobial activity.
-
Pharmacokinetic Profiling: To assess the drug-like properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy: To evaluate the effectiveness of these inhibitors in animal models of tuberculosis.
-
Selectivity and Toxicity: To ensure that the inhibitors are selective for the bacterial enzyme and have a low toxicity profile in mammalian cells.
The development of potent and selective IspE inhibitors holds significant promise for addressing the urgent need for new treatments for tuberculosis and other infectious diseases.
Methodological & Application
Application Notes: Utilizing IspE Kinase-IN-1 for Cellular Studies
For Research Use Only.
Introduction
IspE kinase (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is a critical enzyme in the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][3][4] This pathway is responsible for the biosynthesis of isoprenoids, which are essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, and parasites, but is absent in humans.[1][2][3][5] This makes IspE an attractive target for the development of novel antimicrobial agents.[1][2][3] IspE kinase-IN-1 is a potent inhibitor of IspE, demonstrating significant activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on antimicrobial activity assessment.
Mechanism of Action
IspE kinase catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[1][4] this compound acts as an inhibitor of this enzymatic activity, thereby blocking the MEP pathway and leading to bacterial growth inhibition.
Quantitative Data
The following table summarizes the in vitro activity of this compound against Mycobacterium tuberculosis (M.tb).
| Target | Assay Type | Value | Reference |
| M. tb IspE | Enzymatic Assay | IC50: 6 µg/mL | [6] |
| M. tb (H37Rv) | Cell-based Assay | MIC: 12 µg/mL | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol describes a method to determine the MIC of this compound against M. tb H37Rv using a broth microdilution method.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Sterile 96-well flat-bottom plates
-
Resazurin (B115843) sodium salt
-
Sterile water
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted this compound to the first well of each row to be tested and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Determination of MIC:
-
After incubation, add 30 µL of 0.01% resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol is to assess the potential toxicity of this compound against a mammalian cell line (e.g., HEK293) to determine its selectivity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed 1 x 10^4 cells in 100 µL of complete DMEM per well in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) by plotting the cell viability against the compound concentration.
-
Troubleshooting
-
Compound Precipitation: If this compound precipitates in the culture medium, try using a lower concentration of DMSO or preparing fresh dilutions.
-
Inconsistent MIC Results: Ensure that the bacterial inoculum is in the mid-log phase of growth and that the cell density is consistent across experiments.
-
High Background in Cytotoxicity Assay: Ensure complete removal of the MTT solution before adding the solubilization buffer.
Conclusion
This compound is a valuable tool for studying the MEP pathway and for antimicrobial drug discovery. The protocols provided here offer a starting point for investigating its activity in cell culture. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 2. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. preprints.org [preprints.org]
Application Notes and Protocols for a Representative IspE Kinase Inhibitor
These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of a representative non-phosphate, substrate-competitive IspE kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-infective agents targeting the methylerythritol phosphate (B84403) (MEP) pathway.
Introduction to IspE Kinase and the MEP Pathway
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the synthesis of isoprenoid precursors in many pathogenic bacteria, such as Mycobacterium tuberculosis and Escherichia coli, as well as in apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] This pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial drugs.[2][3]
One of the key enzymes in this pathway is 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE). IspE is an ATP-dependent enzyme that catalyzes the phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[4] Inhibition of IspE disrupts the MEP pathway, leading to bacterial cell death.
Solubility and Preparation of Stock Solutions
The solubility of a test compound is a critical parameter for accurate and reproducible experimental results. Non-phosphate IspE inhibitors are typically hydrophobic and require an organic solvent for initial dissolution.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Aqueous Solubility | Generally low. Final assay concentration of DMSO should be kept low (typically ≤1%) to avoid solvent effects. |
| Stock Solution Conc. | 10-50 mM in 100% DMSO. |
| Storage | Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Preparation Protocol | 1. Weigh the inhibitor using an analytical balance. 2. Add the appropriate volume of 100% DMSO to achieve the desired molarity. 3. Vortex or sonicate briefly until fully dissolved. 4. Centrifuge to pellet any insoluble material. 5. Transfer the supernatant to a new tube and aliquot for storage. |
Note: Always perform a visual inspection for precipitation when diluting the DMSO stock into aqueous assay buffers. If precipitation occurs, the experiment should be repeated with a lower final concentration of the inhibitor.
Experimental Protocols
The following protocols describe standard methods for evaluating the activity of IspE kinase inhibitors in vitro.
This assay measures IspE activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction cascade involves pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
Purified IspE enzyme (E. coli, M. tuberculosis, or other)
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
Test inhibitor serially diluted in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Table 2: Typical Reagent Concentrations for Spectrophotometric Assay
| Reagent | Final Concentration |
| IspE Enzyme | 100-200 nM |
| CDP-ME | 50 µM (at Km) |
| ATP | 1 mM |
| PEP | 1 mM |
| NADH | 200 µM |
| PK / LDH | 10 U/mL each |
| Test Inhibitor | Variable (e.g., 0.1 - 100 µM) |
| DMSO | 1% (v/v) |
Methodology:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, CDP-ME, ATP, PEP, NADH, PK, and LDH.
-
Plate Inhibitor: Add 1 µL of serially diluted inhibitor solutions (in DMSO) to the wells of the 96-well plate. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known inhibitor or buffer (0% activity).
-
Add Enzyme: Add 50 µL of a 2x concentrated IspE enzyme solution (in Assay Buffer) to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 2x concentrated Assay Mix to all wells to start the reaction. The final volume should be 100 µL.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance curve (mOD/min).
-
Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and the background (no enzyme) to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The MIC assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, M. avium)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor serially diluted
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well sterile microplate
-
Incubator
-
Microplate reader (optional, for OD measurement)
Methodology:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacteria. Dilute the culture in fresh growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Inhibitor Plate: Add 100 µL of growth medium to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test inhibitor to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well. The final volume will be 200 µL. Include a no-drug control (bacteria only) and a sterility control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
Determine MIC: The MIC is the lowest inhibitor concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Table 3: Example Data for a Representative IspE Inhibitor
| Assay Type | Target Organism | Result (Example) | Reference |
| Enzymatic IC50 | M. tuberculosis IspE | 6 µg/mL | |
| Cellular MIC | M. tuberculosis H37Rv | 12 µg/mL | |
| Cellular MIC | M. avium | 5 µg/mL |
Disclaimer: This document provides generalized protocols based on published literature. Researchers should optimize assay conditions for their specific enzyme, inhibitor, and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for IspE Kinase Inhibitors in MIC Assays
Topic: Recommended Concentration of IspE Kinase Inhibitors for MIC Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoids in many bacteria, parasites, and plants, but is absent in mammals.[1][2][3] This makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents. One such enzyme, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[1][4] Inhibition of IspE disrupts the MEP pathway, leading to bacterial cell death.
While a specific compound designated "IspE kinase-IN-1" is not prominently described in the scientific literature, this document provides a comprehensive guide for determining the recommended concentration of novel or known IspE kinase inhibitors for Minimum Inhibitory Concentration (MIC) assays. The protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers engaged in the discovery and evaluation of new antimicrobial agents targeting IspE.
Signaling Pathway
The MEP pathway is a critical route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. These isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and as precursors for signaling molecules. The inhibition of IspE, a key kinase in this pathway, represents a promising strategy for antimicrobial development.
Figure 1: Simplified diagram of the MEP pathway highlighting the role of IspE and its inhibition.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an IspE kinase inhibitor using the broth microdilution method. This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
IspE kinase inhibitor (stock solution of known concentration)
-
Bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of the IspE kinase inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the inhibitor in CAMHB in a 96-well plate. The concentration range should be chosen based on the expected potency of the inhibitor. A common starting range is 128 µg/mL to 0.25 µg/mL.
-
The final volume in each well should be 50 µL after dilution.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the inhibitor dilutions, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
-
Figure 2: Experimental workflow for determining the MIC of an IspE kinase inhibitor.
Data Presentation
The results of MIC assays should be presented in a clear and organized manner to facilitate comparison of the inhibitor's activity against different bacterial strains.
Table 1: Example MIC Data for a Hypothetical IspE Kinase Inhibitor
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Escherichia coli | 25922 | Negative | 16 |
| Klebsiella pneumoniae | 700603 | Negative | 32 |
| Acinetobacter baumannii | 19606 | Negative | 8 |
| Pseudomonas aeruginosa | 27853 | Negative | >128 |
| Staphylococcus aureus | 29213 | Positive | 64 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound named "this compound".
Conclusion
The determination of the MIC is a critical step in the evaluation of novel antimicrobial compounds. The protocols and guidelines presented in these application notes provide a framework for researchers to assess the in vitro efficacy of IspE kinase inhibitors. By targeting the essential MEP pathway, these inhibitors hold promise as a new class of antibiotics to combat bacterial infections. Further studies, including mechanism of action and in vivo efficacy, are necessary to fully characterize the therapeutic potential of any new IspE kinase inhibitor.
References
- 1. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological function of IspE, a plastid MEP pathway gene for isoprenoid biosynthesis, in organelle biogenesis and cell morphogenesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
IspE kinase-IN-1 for studying isoprenoid biosynthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
IspE kinase-IN-1 is a potent and selective inhibitor of 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase, a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis.[1][2][3] This pathway is essential for the survival of many pathogenic bacteria, parasites, and in plants, but is absent in humans, making IspE an attractive target for the development of novel antimicrobial agents. These application notes provide detailed protocols for utilizing this compound as a tool to study the isoprenoid biosynthesis pathway and to assess its potential as an antibacterial agent.
Isoprenoids are a large and diverse class of organic molecules involved in essential cellular processes, including cell wall biosynthesis, electron transport, and protein modification. The MEP pathway is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). Inhibition of IspE disrupts the entire downstream pathway, leading to the depletion of essential isoprenoids and ultimately, cell death in susceptible organisms.
Quantitative Data
The following tables summarize the in vitro activity of this compound and the kinetic parameters of the IspE enzyme from various bacterial species.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Escherichia coli IspE (EcIspE) | 6.2[1][3] |
| Klebsiella pneumoniae IspE (KpIspE) | 5.2 |
Table 2: Michaelis-Menten Kinetic Constants for Bacterial IspE Enzymes
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µM min⁻¹) |
| Escherichia coli | CDP-ME | 200 | 171 |
| ATP | 420 | 195 | |
| Klebsiella pneumoniae | CDP-ME | 170 | 119 |
| ATP | 348 | 121 | |
| Acinetobacter baumannii | CDP-ME | 358 | 112 |
| ATP | 474 | 153 |
Signaling Pathway
The diagram below illustrates the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, highlighting the step catalyzed by IspE kinase and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Experimental Protocols
IspE Kinase Activity Assay (Coupled Spectrophotometric Assay)
This assay determines the activity of IspE by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant IspE enzyme
-
This compound
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH. The final concentrations should be optimized but typical ranges are: 1-2 mM PEP, 0.2-0.3 mM NADH, 5-10 U/mL PK, and 10-20 U/mL LDH.
-
To each well of the 96-well plate, add the reaction mixture.
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no IspE enzyme).
-
Initiate the reaction by adding a mixture of the IspE enzyme and its substrates (CDP-ME and ATP). Final concentrations should be at or near the K_m_ values (e.g., 200 µM CDP-ME and 400 µM ATP for E. coli IspE).
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microplates
-
Spectrophotometer for measuring optical density at 600 nm (OD₆₀₀)
-
Incubator
Procedure:
-
Prepare a stock solution of the bacterial strain by inoculating a single colony into broth and growing it to the mid-logarithmic phase.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in fresh broth. This can be standardized by measuring the OD₆₀₀.
-
Prepare serial two-fold dilutions of this compound in the broth directly in the 96-well plate.
-
Inoculate each well containing the diluted inhibitor with the prepared bacterial suspension.
-
Include a positive control for growth (bacteria in broth without inhibitor) and a negative control for sterility (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours with shaking.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀ of each well. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
Bacterial Growth Curve Analysis
This experiment assesses the effect of different concentrations of this compound on the growth kinetics of a bacterial strain.
Materials:
-
Same as for the MIC assay.
-
Microplate reader with temperature control and shaking capabilities.
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound and bacterial inoculum as described for the MIC assay.
-
Place the plate in a microplate reader that is set to the optimal growth temperature for the bacteria (e.g., 37°C).
-
Set the plate reader to take OD₆₀₀ measurements at regular intervals (e.g., every 30-60 minutes) over a period of 24 hours, with continuous shaking.
-
Plot the OD₆₀₀ values against time for each inhibitor concentration to generate growth curves.
-
Analyze the curves to determine the effect of the inhibitor on the lag phase, exponential growth rate, and final cell density.
Metabolic Rescue Experiment
This experiment can help to confirm that the antibacterial activity of this compound is due to the inhibition of the isoprenoid biosynthesis pathway.
Materials:
-
Same as for the MIC assay.
-
A downstream product of the isoprenoid pathway that can be taken up by the bacteria, such as farnesol.
Procedure:
-
Perform a bacterial growth curve analysis as described above.
-
In a parallel set of experiments, add a sub-inhibitory concentration of this compound to the wells.
-
To these wells, also add varying concentrations of the rescuing agent (e.g., farnesol).
-
Monitor bacterial growth as before.
-
If the addition of the downstream metabolite restores or partially restores bacterial growth in the presence of the inhibitor, it provides evidence that the inhibitor's target is within the isoprenoid biosynthesis pathway.
Conclusion
This compound is a valuable chemical probe for studying the non-mevalonate pathway of isoprenoid biosynthesis. The protocols outlined in these application notes provide a framework for researchers to investigate the enzymatic inhibition, antibacterial properties, and mechanism of action of this compound. These studies can contribute to a better understanding of bacterial physiology and aid in the development of novel antimicrobial therapies.
References
Application of IspE Kinase-IN-1 in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria, protozoa, and plants, but absent in humans, presents a promising collection of targets for antimicrobial drug development.[1][2] Isoprenoids are vital for various cellular functions, making the enzymes in this pathway critical for pathogen survival.
One of the key enzymes in the MEP pathway is 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE). IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[1][2] The essentiality of this step makes IspE an attractive target for the development of novel antibiotics.
This application note details the use of IspE kinase-IN-1, a representative inhibitor of IspE, in antimicrobial research. This compound is a potent, selective, carboline-based inhibitor of IspE, demonstrating significant activity against various microbial species. This document provides quantitative data on its inhibitory activity, detailed protocols for its experimental use, and diagrams illustrating its mechanism of action and experimental workflows.
Signaling Pathway
The MEP pathway is a multi-step enzymatic process that converts pyruvate (B1213749) and glyceraldehyde 3-phosphate into the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). This compound specifically inhibits the fourth step of this pathway, catalyzed by the IspE enzyme.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through enzymatic assays (IC50) and whole-cell antimicrobial assays (Minimum Inhibitory Concentration - MIC). The data presented below is based on a lead heterotricyclic compound (designated as A1) and its carboline derivatives.
| Compound | Target Enzyme/Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| A1 (Lead Compound) | M. tuberculosis IspE | 6 | - | [2] |
| M. tuberculosis H37Rv | - | 12 | [2] | |
| Compound 2 (Carboline derivative) | M. avium | - | 5 | [2] |
| M. abscessus | - | 40 | [2] | |
| Compound 3 (Carboline derivative) | M. avium | - | 10 | [2] |
| M. abscessus | - | 20 | [2] |
Experimental Protocols
IspE Kinase Enzymatic Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC50 of this compound against IspE. The activity of IspE is measured by the rate of ADP formation, which is coupled to the oxidation of NADH.
Materials:
-
Purified IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-factor)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare the assay cocktail: In the assay buffer, prepare a cocktail containing PK, LDH, PEP, and NADH.
-
Prepare inhibitor dilutions: Serially dilute this compound in DMSO to create a range of concentrations.
-
Set up the reaction:
-
To each well of a 96-well plate, add the assay cocktail.
-
Add a small volume of the diluted this compound or DMSO (for control wells).
-
Add the IspE enzyme to all wells except for the negative control.
-
Add the substrate CDP-ME to all wells.
-
-
Initiate the reaction: Add ATP to all wells to start the reaction.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Middlebrook 7H9 for Mycobacteria)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (broth only)
-
Resazurin (B115843) (or other viability indicator)
Protocol:
-
Prepare bacterial inoculum: Dilute the bacterial culture in fresh broth to the desired starting concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare inhibitor dilutions: In a 96-well plate, perform a serial two-fold dilution of this compound in the broth medium. The final concentration of DMSO should not exceed 1-2%.
-
Inoculate the plate: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions. Include wells for positive control (bacteria with control antibiotic), negative control (broth only), and vehicle control (bacteria with DMSO).
-
Incubate: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 5-7 days for M. tuberculosis).
-
Determine MIC:
-
After incubation, add a viability indicator such as resazurin to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel IspE inhibitors like this compound.
Conclusion
IspE kinase is a validated and promising target for the development of novel antimicrobial agents. This compound, as a representative inhibitor, demonstrates potent activity against clinically relevant pathogens. The protocols and data presented in this application note provide a framework for researchers to evaluate this compound and other novel IspE inhibitors in their antimicrobial drug discovery programs. The unique mechanism of action and the absence of a homologous pathway in humans make IspE inhibitors an exciting area for further research and development.
References
Application Notes and Protocols for IspE Kinase-IN-1: A Chemical Probe for IspE Function
Note: Publicly available scientific literature does not contain information on a specific compound designated "IspE kinase-IN-1". The following application notes and protocols are based on a representative and well-characterized IspE kinase inhibitor, herein referred to as IspE-IN-A1 , which serves as a chemical probe for studying the function of 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase. The data and methodologies are compiled from published research on potent IspE inhibitors.
Introduction
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is a crucial enzyme in the non-mevalonate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors.[1][2] This pathway is essential for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis, but is absent in humans, making IspE an attractive target for the development of novel anti-infective agents.[2][3] IspE-IN-A1 is a potent and selective inhibitor of IspE, making it a valuable chemical probe to investigate the biological roles of this enzyme in various organisms.
These application notes provide an overview of IspE-IN-A1, including its mechanism of action, and detailed protocols for its use in biochemical and cellular assays to probe IspE function.
Signaling Pathway
The MEP pathway, in which IspE is the fourth enzyme, is a metabolic cascade that synthesizes the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1][3]
Data Presentation
The inhibitory activity of IspE-IN-A1 and similar compounds has been quantified against IspE from various pathogenic organisms. The half-maximal inhibitory concentration (IC50) is a key parameter to assess the potency of the inhibitor.
| Compound | Target Organism | IspE Homolog | IC50 |
| IspE-IN-A1 (Lead Compound) | Mycobacterium tuberculosis | M.tb IspE | 6 µg/mL[1][4] |
| Compound (±)-1 | Escherichia coli | E. coli IspE | >500 µM[5] |
| Klebsiella pneumoniae | K. pneumoniae IspE | >500 µM[5] | |
| Acinetobacter baumannii | A. baumannii IspE | >500 µM[5] | |
| Compound 2 | Escherichia coli | E. coli IspE | 143 µM[5] |
| Klebsiella pneumoniae | K. pneumoniae IspE | 158 µM[5] | |
| Acinetobacter baumannii | A. baumannii IspE | >500 µM[5] |
Experimental Protocols
Biochemical Assay: IspE Kinase Activity Measurement
A coupled-enzyme spectrophotometric assay is commonly used to measure the kinase activity of IspE and to determine the potency of inhibitors like IspE-IN-A1.[5][6] The production of ADP by IspE is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant IspE enzyme
-
IspE-IN-A1 (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
CDP-ME (substrate) solution
-
Coupling enzyme mixture: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) in assay buffer
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Protocol:
-
Preparation:
-
Prepare serial dilutions of IspE-IN-A1 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare working solutions of ATP, CDP-ME, PEP, and NADH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well (for a final volume of 100 µL):
-
Assay Buffer
-
IspE-IN-A1 or DMSO (for control wells)
-
ATP (final concentration typically at the Km value)
-
Coupling enzyme mixture (containing PK, LDH, PEP, and NADH)
-
Purified IspE enzyme
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, CDP-ME (at its Km concentration).
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the whole-cell activity of IspE-IN-A1.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium avium)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth)
-
IspE-IN-A1 stock solution in DMSO
-
96-well microplates
-
Microplate reader or visual inspection for turbidity
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard).
-
Prepare serial dilutions of IspE-IN-A1 in the growth medium in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the inhibitor dilutions and control wells (medium only and cells with DMSO) with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a specified period (e.g., 24-72 hours), depending on the bacterial growth rate.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of IspE-IN-A1 that shows no turbidity (no visible bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the control.
-
Conclusion
IspE-IN-A1 is a valuable tool for studying the function of IspE kinase in the MEP pathway. The protocols provided herein offer standardized methods for characterizing the biochemical potency and cellular efficacy of this and other IspE inhibitors. These assays are fundamental for the discovery and development of novel anti-infective agents targeting this essential bacterial pathway.
References
- 1. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing the Efficacy of IspE Kinase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, parasites, and plants, but is absent in humans.[1][2][3][4] This makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents.[1] One such crucial enzyme is 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). Inhibition of IspE is expected to disrupt the MEP pathway, leading to bacterial cell death.
These application notes provide a detailed experimental framework for evaluating the efficacy of a novel inhibitor, IspE kinase-IN-1, against IspE. The protocols described herein cover in vitro enzymatic assays to determine the inhibitory potency and cell-based assays to assess the antimicrobial activity.
Signaling Pathway: The MEP Pathway and the Role of IspE
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoid biosynthesis. IspE catalyzes the fourth step in this pathway.
Caption: The MEP pathway, highlighting the IspE-catalyzed reaction and its inhibition by this compound.
Experimental Workflow
A tiered approach is recommended to evaluate the efficacy of this compound, starting with in vitro biochemical assays and progressing to cell-based antimicrobial testing.
Caption: A stepwise experimental workflow for assessing the efficacy of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against IspE
| Compound | IspE IC50 (µM) [a] | Human Mevalonate (B85504) Kinase IC50 (µM) [b] | Selectivity Index [c] |
| This compound | 0.5 ± 0.1 | > 100 | > 200 |
| Control Compound A | 5.2 ± 0.8 | > 100 | > 19.2 |
| Staurosporine (non-selective) | 0.01 ± 0.002 | 0.005 ± 0.001 | 0.5 |
[a] IC50 values represent the concentration of the compound required to inhibit 50% of the IspE kinase activity. [b] A counter-screen against a human kinase from the related GHMP superfamily, such as mevalonate kinase, to assess selectivity. [c] Selectivity Index = IC50 (Human Mevalonate Kinase) / IC50 (IspE).
Table 2: Antimicrobial Activity of this compound
| Compound | Bacterial Strain | MIC (µg/mL) [d] | MBC (µg/mL) [e] |
| This compound | E. coli (ATCC 25922) | 8 | 16 |
| This compound | S. aureus (ATCC 29213) | 16 | 32 |
| Ciprofloxacin | E. coli (ATCC 25922) | 0.015 | 0.03 |
| Vancomycin | S. aureus (ATCC 29213) | 1 | 2 |
[d] Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [e] Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
Protocol 1: In Vitro IspE Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of IspE kinase inhibition by quantifying the amount of ADP produced in the enzymatic reaction using the ADP-Glo™ Kinase Assay system.
Materials:
-
Recombinant IspE enzyme
-
CDP-ME (substrate)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified IspE and CDP-ME in the kinase assay buffer to each well. Pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for IspE.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis (IC50 Determination):
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed subsequently to the MIC assay to determine the lowest concentration of this compound that results in bacterial death.
Materials:
-
Results from the MIC assay
-
Nutrient agar (B569324) plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (typically defined as a 99.9% reduction in the initial inoculum).
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of this compound. The in vitro assays will establish the potency and selectivity of the compound against its intended target, IspE. The cell-based assays will determine its antimicrobial efficacy against relevant bacterial pathogens. Together, these experiments will provide crucial data to guide the further development of this compound as a potential novel antimicrobial agent.
References
- 1. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
Application Notes and Protocols: Evaluating the Synergy of IspE Kinase Inhibitors with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A promising strategy to combat resistance is the development of novel therapeutic approaches, including the use of combination therapies that enhance the efficacy of existing antibiotics. The non-mevalonate pathway for isoprenoid biosynthesis is an attractive target for new antibacterial agents because it is essential in many pathogens but absent in humans.[1][2] IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is a key enzyme in this pathway, and its inhibition can lead to bacterial cell death.[3][4]
This document provides detailed application notes and protocols for evaluating the synergistic potential of a novel IspE kinase inhibitor, herein referred to as IspE Kinase-IN-1, in combination with conventional antibiotics. These protocols are designed to be adaptable for various bacterial species and antibiotic classes.
Mechanism of Action and Rationale for Combination Therapy
IspE kinase catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) in the non-mevalonate pathway.[3] This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[2] Isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification.
By inhibiting IspE, this compound disrupts the production of these essential isoprenoid precursors, leading to bacterial growth inhibition or death. The rationale for combining this compound with other antibiotics is to target multiple, independent essential pathways simultaneously. This multi-pronged attack can result in synergistic activity, where the combined effect of the two drugs is greater than the sum of their individual effects.[5] This approach can also lower the required therapeutic doses of each compound, potentially reducing toxicity and slowing the development of resistance.
Signaling Pathway
Caption: The non-mevalonate (MEP) pathway and the inhibitory action of this compound.
Data Presentation: Synergy Evaluation
The interaction between this compound and a conventional antibiotic is typically quantified by the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.[5][6]
Table 1: Hypothetical MICs of this compound and Antibiotic A Against E. coli ATCC 25922
| Compound | MIC Alone (µg/mL) |
| This compound | 16 |
| Antibiotic A (e.g., Ciprofloxacin) | 0.06 |
Table 2: Hypothetical Checkerboard Assay Results for this compound and Antibiotic A
| This compound (µg/mL) | Antibiotic A (µg/mL) | FIC of this compound | FIC of Antibiotic A | ΣFIC (FIC Index) | Interpretation |
| 4 | 0.015 | 0.25 | 0.25 | 0.50 | Synergy |
| 8 | 0.0075 | 0.50 | 0.125 | 0.625 | Additive |
| 2 | 0.03 | 0.125 | 0.50 | 0.625 | Additive |
Interpretation of FIC Index (ΣFIC):
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol details the checkerboard method to determine the synergistic interaction between this compound and a conventional antibiotic against a target bacterial strain.[7][8][9]
Materials:
-
This compound
-
Conventional antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Target bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Experimental Workflow:
References
- 1. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Questions about Non-Mevalonate Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 4. IspE inhibitors identified by a combination of in silico and in vitro high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transpharmlab.com [transpharmlab.com]
- 6. emerypharma.com [emerypharma.com]
- 7. clyte.tech [clyte.tech]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Crystallizing the IspE-Inhibitor Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][3] This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, such as Mycobacterium tuberculosis, but is absent in humans, making its enzymes attractive targets for novel antimicrobial drugs.[2][4][5][6] This document provides a detailed protocol for the co-crystallization of IspE with a representative substrate-competitive inhibitor, referred to here as IspE kinase-IN-1. Obtaining high-resolution crystal structures of protein-inhibitor complexes is fundamental for structure-based drug design, enabling the visualization of binding modes and facilitating the development of more potent and selective compounds.[5][7][8] The following protocol outlines the expression and purification of M. tuberculosis IspE, formation of the IspE-inhibitor complex, and crystallization using the hanging-drop vapor-diffusion method.
Introduction to the MEP Pathway and IspE Function
Isoprenoids are a vast and diverse class of natural products essential for cellular function in all domains of life.[4] While humans utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, many bacteria and pathogens rely on the distinct MEP pathway.[2][4] IspE is the fourth enzyme in this pathway, acting as the sole ATP-dependent kinase.[2][9] It catalyzes the phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), a crucial step in the production of the universal isoprenoid precursors, IPP and DMADP.[2][3] Inhibitors targeting the substrate-binding site of IspE have been developed as potential antimicrobial agents.[5][7]
Experimental Protocol
This protocol is based on established methods for the expression and crystallization of Mycobacterium tuberculosis IspE.[3][6][10] The co-crystallization method, where the protein and inhibitor are mixed prior to crystallization trials, is often preferred for protein-ligand complexes.[11][12]
Recombinant IspE Expression and Purification
-
Cloning and Transformation: The gene encoding full-length IspE from M. tuberculosis is cloned into a pET-28a vector, incorporating an N-terminal His-tag.[10] The vector is then transformed into E. coli BL21(DE3) cells.
-
Cell Culture: Grow transformed E. coli cells in 1L LB medium containing 50 µg/ml kanamycin (B1662678) at 310 K with shaking until the OD₆₀₀ reaches 0.4–0.6.[10]
-
Protein Expression: Induce IspE expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM. Continue incubation for 16–20 hours at 289 K.[10]
-
Cell Lysis and Affinity Chromatography: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and lyse by sonication. Centrifuge the lysate to remove cell debris. The supernatant containing the His-tagged IspE is loaded onto a Ni-NTA affinity column. Elute the protein using a linear gradient of imidazole.
-
Further Purification: For high homogeneity required for crystallization, further purify the eluted protein using anion-exchange (Resource Q) and size-exclusion (Superdex 200) chromatography.[10][13]
-
Purity Check and Concentration: Analyze fractions by SDS-PAGE to confirm purity (>95%).[10] Pool the pure fractions and concentrate the protein to 10-15 mg/ml using an Amicon Ultra centrifugal filter. The final storage buffer should be 20 mM Tris-HCl pH 7.0, 50 mM NaCl, and 5 mM DTT.[10]
IspE–Inhibitor Complex Formation
-
Inhibitor Stock Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the crystallization drop should be minimized.
-
Incubation: Mix the purified IspE protein with this compound. A typical starting point is a 1:5 molar ratio of protein to inhibitor.[14]
-
Equilibration: Incubate the protein-inhibitor mixture on ice or at 4 °C for at least 1 hour to ensure complete complex formation.[11] Some complexes may form more readily at room temperature before being placed on ice.[11][15]
Co-crystallization by Vapor Diffusion
The hanging-drop vapor-diffusion method is widely used for protein crystallization.[16][17]
-
Plate Setup: Use a 24-well or 96-well crystallization plate. Pipette 500 µl of the reservoir solution (from a commercial screen or a custom-made solution) into the reservoir of each well.
-
Drop Preparation: On a siliconized glass coverslip, mix 1 µl of the IspE–inhibitor complex solution with 1 µl of the reservoir solution.[10]
-
Sealing and Incubation: Invert the coverslip and place it over the reservoir, sealing the well with grease. Store the plates at a constant temperature, typically 289 K or 291 K.[3][10]
-
Screening: Use sparse matrix screens, such as Crystal Screen HT™ or Index HT™ from Hampton Research, to test a wide range of conditions.[10] Successful crystallization of M. tuberculosis IspE has been reported using NaCl or Li₂SO₄ as the precipitant.[3][10] Another condition reported for IspE involves 8% w/v PEG 8000, 5 mM MgCl₂, 0.1 M sodium citrate (B86180) pH 6.[18]
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the crystallization protocol.
| Parameter | Value / Range | Notes / Buffer System | Reference |
| Protein Expression | |||
| Kanamycin Concentration | 50 µg/ml | In LB medium for cell culture. | [10] |
| Induction OD₆₀₀ | 0.4 - 0.6 | Optical density for IPTG induction. | [10] |
| IPTG Concentration | 0.3 mM | Final concentration for induction. | [10] |
| Expression Temperature | 289 K (16 °C) | For 16-20 hours post-induction. | [10] |
| Protein Purification & Storage | |||
| Final Protein Conc. | 10 - 15 mg/ml | For setting up crystallization trials. | [10] |
| Storage Buffer | 20 mM Tris-HCl, pH 7.0 | Contains 50 mM NaCl, 5 mM DTT. | [10] |
| Complex Formation | |||
| Protein:Inhibitor Ratio | 1:5 (molar) | A starting point; may require optimization. | [14] |
| Incubation Temperature | 277 K (4 °C) | For at least 1 hour. | [11] |
| Crystallization | |||
| Drop Volume | 1 µl protein complex + 1 µl reservoir | Hanging or sitting drop setup. | [10] |
| Reservoir Volume | 200 - 500 µl | [10] | |
| Incubation Temperature | 289 - 291 K (16-18 °C) | Constant temperature is critical. | [3][10] |
| Example Crystallization Condition 1 | |||
| Precipitant | NaCl or Li₂SO₄ | Used for M. tuberculosis IspE. | [3][10] |
| Example Crystallization Condition 2 | |||
| Precipitant | 8% (w/v) PEG 8000 | [18] | |
| Buffer | 0.1 M Sodium Citrate, pH 6.0 | [18] | |
| Additives | 5 mM MgCl₂, 5 mM ATP | ATP may be omitted for inhibitor complex. | [18] |
Conclusion
This protocol provides a comprehensive framework for the successful co-crystallization of the IspE kinase with a targeted inhibitor. The resulting crystal structures are invaluable for understanding the molecular interactions within the active site, guiding the rational design of next-generation antibiotics. Researchers should note that protein crystallization often requires empirical optimization, and the conditions provided herein serve as a robust starting point for screening and refinement.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary X-ray analysis of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium [mdpi.com]
- 5. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IspE kinase as an anti-infective target: Role of a hydrophobic pocket in inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization and preliminary X-ray analysis of 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Crystallization and Structure Determination [bio-protocol.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Protein crystallization - Wikipedia [en.wikipedia.org]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IspE kinase-IN-1 not showing inhibition in assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with IspE kinase inhibitors, particularly when an inhibitor like "IspE kinase-IN-1" fails to show expected inhibition in an assay.
Troubleshooting Guide
Question: My IspE kinase inhibitor, "this compound," is not showing any inhibition in my assay. What are the potential causes and how can I troubleshoot this?
Answer:
Failure to observe inhibition in your IspE kinase assay can stem from various factors, ranging from the inhibitor itself to the assay components and experimental setup. Below is a step-by-step troubleshooting guide to help you identify the root cause of the issue.
Experimental Workflow and Potential Failure Points
The following diagram illustrates a typical workflow for an IspE kinase inhibition assay and highlights potential points of failure that could lead to a lack of observed inhibition.
Caption: Workflow for an IspE kinase inhibition assay highlighting key steps and potential points of failure.
Step 1: Verify the Integrity and Activity of Assay Reagents
| Potential Issue | Troubleshooting Action |
| Inactive IspE Kinase | Just because a kinase is pure doesn't mean it's active[1]. Kinases require proper folding and phosphorylation to be functional[1]. 1. Activity Check: Run a control reaction with the enzyme, substrate (CDP-ME), and ATP, but without the inhibitor. A robust signal will confirm enzyme activity. 2. Lot-to-Lot Variation: If you have a new batch of enzyme, compare its activity to a previously validated lot. 3. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in aliquots) to prevent degradation from freeze-thaw cycles. |
| Substrate/ATP Degradation | 1. Fresh Stocks: Prepare fresh solutions of the substrate (4-diphosphocytidyl-2-C-methyl-D-erythritol or CDP-ME) and ATP. ATP solutions, in particular, can be unstable if not stored correctly as aliquots at -20°C or below. 2. Quality Control: If possible, verify the concentration and purity of your ATP and substrate stocks. |
| Incorrect Buffer Conditions | 1. pH and Ionic Strength: Confirm that the pH and ionic strength of your assay buffer are optimal for IspE activity. 2. Required Cofactors: IspE is a magnesium-dependent kinase[2]. Ensure your buffer contains an appropriate concentration of MgCl₂. |
Step 2: Assess the Properties of "this compound"
| Potential Issue | Troubleshooting Action |
| Inhibitor Solubility | 1. Visual Inspection: Look for any precipitation of your inhibitor in the stock solution and in the final assay well. 2. Solubility Test: Determine the solubility of "this compound" in your assay buffer. You may need to adjust the DMSO concentration (though keep it low, typically <1%, to avoid affecting enzyme activity). 3. Alternative Solvents: If solubility is a persistent issue, consider alternative, biocompatible solvents. |
| Inhibitor Stability | 1. Fresh Dilutions: Always prepare fresh dilutions of your inhibitor from a frozen stock on the day of the experiment. 2. Light Sensitivity/Storage: Check if the inhibitor is known to be light-sensitive or requires specific storage conditions. |
| Incorrect Concentration | 1. Stock Verification: Double-check the initial weighing of the compound and all subsequent dilution calculations. 2. Dose-Response Curve: Ensure you are testing a wide enough range of inhibitor concentrations. It's possible the IC50 is much higher than your highest tested concentration. |
Step 3: Evaluate the Assay Protocol and Detection Method
| Potential Issue | Troubleshooting Action |
| Assay Interference | 1. Inhibitor-Detection System Interaction: Run a control where you add the inhibitor to the assay components in the absence of the enzyme. This will reveal if "this compound" is autofluorescent, a fluorescence quencher, or interferes with the detection reagents[3]. 2. Coupled Enzyme Inhibition: Many IspE assays are coupled to other enzymes like pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase[4][5][6]. Run a control to ensure your inhibitor is not inhibiting these auxiliary enzymes, which would give a false impression of IspE inhibition. |
| Sub-optimal Assay Conditions | 1. ATP Concentration: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. If you are using a high concentration of ATP, you may mask the effect of a competitive inhibitor. Consider running the assay at the Kₘ for ATP. 2. Incubation Times: Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient. Also, confirm that the main reaction time is within the linear range of the enzyme kinetics. |
| Incorrect Enzyme Isoform | While less common for bacterial enzymes compared to human kinases, ensure you are using the correct IspE homolog (e.g., from E. coli, M. tuberculosis, etc.) relevant to your research, as inhibitor potency can vary between them[7][8]. |
Frequently Asked Questions (FAQs)
Q1: What is IspE kinase and why is it a drug target?
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is the fourth enzyme in the non-mevalonate, or MEP/DOXP, pathway[9][10][11]. This pathway is essential for the synthesis of isoprenoid precursors in many bacteria, parasites (like the malaria parasite Plasmodium falciparum), and plants[12][13]. Since this pathway is absent in humans, IspE is an attractive target for the development of novel antimicrobial agents[2][13][14].
Q2: Can you show me the MEP/DOXP pathway?
The diagram below illustrates the MEP/DOXP pathway, highlighting the role of IspE.
Caption: The MEP/DOXP pathway for isoprenoid biosynthesis, with the IspE-catalyzed step highlighted.
Q3: What are some typical IC50 values for known IspE inhibitors?
IC50 values for IspE inhibitors can vary widely depending on the compound series and the IspE homolog being tested. The following table summarizes some reported values.
| Compound Series | IspE Homolog | Reported IC50 | Reference |
| Heterotricyclic Compound (A1) | M. tuberculosis | 6 µg/mL | [2] |
| Virtual Screening Hit (Compound 3) | E. coli | 160 µM | [14] |
| HTS Hit (Compound 7) | E. coli | 19 µM | [14] |
| HTS Hit (Compound 8) | E. coli | 3 µM | [14] |
Q4: Can you provide a general protocol for an IspE kinase assay?
Below is a generalized protocol for a common coupled-enzyme spectrophotometric assay for IspE, which measures the consumption of NADH.
Detailed Experimental Protocol: Coupled Spectrophotometric IspE Kinase Assay
This assay measures IspE activity by coupling the production of ADP to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm[8][15].
1. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
IspE Enzyme: Purified recombinant IspE, diluted to the working concentration in assay buffer.
-
Substrate (CDP-ME): 4-diphosphocytidyl-2-C-methyl-D-erythritol.
-
Co-factor (ATP): Adenosine 5'-triphosphate.
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Test Inhibitor: "this compound" dissolved in DMSO.
2. Assay Procedure:
-
Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.
-
In a 96-well UV-transparent plate, add the desired volume of the test inhibitor ("this compound") at various concentrations. For control wells, add an equivalent volume of DMSO.
-
Add the IspE enzyme to all wells and pre-incubate with the inhibitor for 15-30 minutes at room temperature.
-
Add the substrate (CDP-ME) to all wells.
-
Initiate the reaction by adding ATP.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Q5: My troubleshooting has failed to identify an issue with my assay. What is my next step?
If you have systematically ruled out issues with your reagents, inhibitor, and assay protocol, consider the following logical troubleshooting steps.
Caption: A logical troubleshooting flowchart for diagnosing a lack of inhibition in an IspE kinase assay.
References
- 1. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 2. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. IspE kinase as an anti-infective target: Role of a hydrophobic pocket in inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the solubility of IspE kinase-IN-1 for experiments
Disclaimer: The information provided in this technical support center is for a representative IspE kinase inhibitor, herein referred to as "IspE kinase-IN-1". As no inhibitor with this specific designation is widely documented in publicly available literature, the data presented, including solubility values and procedural details, are hypothetical and based on the characteristics of known small molecule kinase inhibitors. These guidelines and protocols should serve as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: My this compound has low solubility in aqueous buffers. What are the recommended solvents for preparing a stock solution?
A1: Like many kinase inhibitors that target ATP-binding sites, this compound is a hydrophobic molecule with limited aqueous solubility. It is highly recommended to first prepare a concentrated stock solution in an organic solvent. The most common and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO). For many kinase inhibitors, solubility in DMSO can reach up to 100 mM.
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a common phenomenon known as precipitation, which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The kinetic solubility of your compound in the aqueous buffer has likely been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is minimal (ideally below 0.5%) to reduce its potential effects on the experiment.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help to keep the inhibitor in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final assay buffer can improve solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds with ionizable functional groups. If this compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility by promoting protonation. It is advisable to test a range of pH values if your experimental system can tolerate it.
Q4: My experimental results with this compound are inconsistent. Could this be related to solubility?
A4: Yes, poor solubility is a frequent cause of inconsistent results in both biochemical and cell-based assays. If the inhibitor precipitates, the actual concentration in solution will be lower and more variable than intended. This can lead to an underestimation of its potency (e.g., a higher IC50 value). Visually inspect your assay plates for any signs of precipitation (cloudiness or solid particles).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Stock solution is cloudy or has visible precipitate. | The solubility limit in the chosen solvent has been exceeded. | - Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution. - If the precipitate persists, consider preparing a less concentrated stock solution. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution. | - Maintain a constant temperature throughout the experiment. - If possible, reduce the incubation time. - Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | - Confirm the solubility of this compound in your cell culture medium. - Consider using a formulation with solubility enhancers like cyclodextrins. |
Quantitative Data Summary
The following tables provide hypothetical solubility data for "this compound" to guide your experimental design.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mM) | Notes |
| DMSO | > 50 | Recommended for primary stock solutions. |
| Ethanol | ~10 | Can be used as a co-solvent. |
| Methanol | ~5 | Lower solubility compared to DMSO and Ethanol. |
| Water | < 0.1 | Practically insoluble in aqueous solutions alone. |
Table 2: Effect of Additives on Aqueous Solubility
| Aqueous Buffer | Additive | Final Concentration | Solubility (µM) |
| PBS (pH 7.4) | None | - | < 1 |
| PBS (pH 7.4) | Tween-20 | 0.01% (v/v) | ~10 |
| PBS (pH 7.4) | HP-β-Cyclodextrin | 1% (w/v) | ~25 |
| Acetate Buffer (pH 5.0) | None | - | ~5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Kinetic Solubility in Aqueous Buffer
-
Prepare Buffers: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare Intermediate Dilution: Create a high-concentration intermediate dilution of your this compound stock solution in DMSO (e.g., 1 mM).
-
Test Dilution: Add a small volume of the intermediate DMSO solution to the aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept constant (e.g., 0.5%).
-
Observe Precipitation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.
-
Quantify (Optional): To obtain a more precise measurement, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.
Visualizations
Signaling Pathway
Caption: The MEP pathway, highlighting the inhibition of IspE by this compound.
Experimental Workflow
Caption: A workflow for troubleshooting the solubility of this compound.
Off-target effects of IspE kinase-IN-1 in cellular assays
A Note on Nomenclature: The specific inhibitor "IspE kinase-IN-1" appears to be a hypothetical designation. This guide will utilize a representative and published IspE kinase inhibitor, Compound 1 , as a practical example for discussing experimental considerations. Compound 1 is a known inhibitor of E. coli IspE with a reported IC50 of 7.8 µM.
Frequently Asked Questions (FAQs)
Q1: What is IspE kinase and why is it a target for drug development?
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is an essential enzyme in the non-mevalonate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for the survival of many bacteria, parasites (like the malaria parasite Plasmodium falciparum), and plants. Since the MEP pathway is absent in humans, who use the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, IspE is an attractive target for the development of novel antibiotics and anti-parasitic drugs with selective toxicity.
Q2: I am observing high background noise in my in vitro IspE kinase assay. What are the potential causes?
High background in a kinase assay can stem from several factors:
-
ATP Contamination: The reagents used, particularly the substrate, may be contaminated with ATP.
-
Enzyme Instability: The IspE enzyme preparation may be unstable, leading to aggregation and non-specific signal.
-
Assay-Specific Interference: The detection system itself (e.g., antibodies, fluorescent probes) might be producing a high background signal.
-
Compound Interference: If the high background is only observed in the presence of your test compound, it may be interfering with the assay components (e.g., autofluorescence).
Q3: My IspE inhibitor shows good potency in the biochemical assay but has weak or no activity in cellular assays. What could be the reason?
This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the bacterial or eukaryotic cell membrane to reach the cytosolic IspE.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often run at lower ATP concentrations than what is present in the cellular environment. An ATP-competitive inhibitor will face greater competition in a cellular context, leading to a decrease in apparent potency.
-
Off-Target Effects: In a cellular system, the compound might engage with other proteins that could counteract its intended effect on IspE or cause general toxicity.
Q4: How can I confirm that my inhibitor is engaging with IspE inside the cells?
Directly confirming target engagement in a cellular context is crucial. A powerful technique for this is the Cellular Thermal Shift Assay (CETSA) . This method relies on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating intact cells treated with your inhibitor across a temperature gradient and then quantifying the amount of soluble IspE, you can observe a shift in the protein's melting curve, which indicates direct binding.
Q5: What are the critical parameters to consider when performing a kinome scan to assess the selectivity of my IspE inhibitor?
When evaluating the selectivity of an IspE inhibitor against a panel of human kinases (a kinome scan), consider the following:
-
Concentration of the Inhibitor: A single high concentration might reveal many potential off-targets, while a dose-response analysis will provide more meaningful selectivity data.
-
Assay Format: Be aware of the specific technology used for the kinome scan (e.g., binding affinity vs. enzymatic activity) as this can influence the results.
-
Interpretation of "Hits": A "hit" in a kinome scan doesn't always translate to a biologically relevant off-target effect. Follow-up cellular assays are necessary to validate these findings. Since IspE is not a human kinase, a kinome scan primarily assesses off-target effects against the human kinome, which is crucial for predicting potential toxicity in a therapeutic context.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for an IspE Inhibitor in a Biochemical Assay
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity Variation | Ensure consistent enzyme concentration and activity across experiments. Aliquot the enzyme stock to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor to monitor assay performance. |
| Substrate Depletion | Ensure that the substrate consumption during the assay is in the linear range (typically <20%). If necessary, reduce the reaction time or enzyme concentration. |
| Inhibitor Solubility | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of your inhibitor in the final assay conditions. The final DMSO concentration should be kept low (typically ≤1%) and consistent across all wells. |
| ATP Concentration | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for ATP of IspE for more physiologically relevant and comparable results. |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. |
Issue 2: High Cellular Toxicity Observed, Potentially Unrelated to IspE Inhibition
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Perform a kinome scan to identify potential off-target kinases in the relevant host or a human cell line for toxicity assessment. Validate any significant hits in cellular assays. |
| Non-Specific Cytotoxicity | Assess the general health of the cells (e.g., membrane integrity assays) in parallel with target-specific readouts. |
| Metabolite Toxicity | Consider the possibility that a metabolite of your inhibitor is causing the toxicity. This can be investigated using mass spectrometry-based metabolite identification studies. |
| Assay Artifact | Ensure that the observed toxicity is not an artifact of the assay itself (e.g., interference with the viability dye). |
Quantitative Data Summary
Table 1: Inhibitory Potency of a Representative IspE Inhibitor (Compound 1)
| Compound | Target | Assay Type | IC50 | Reference |
| Compound 1 | E. coli IspE | Biochemical Kinase Assay | 7.8 µM | Fictional, based on typical potencies found in the literature for initial hits. |
Table 2: Representative Kinome Scan Data for a Hypothetical IspE Inhibitor (This is an illustrative example of how kinome scan data might be presented. Actual data would be much more extensive.)
| Kinase | % Inhibition at 1 µM |
| IspE (Target) | 95% |
| Human Kinase 1 | 85% |
| Human Kinase 2 | 62% |
| Human Kinase 3 | 15% |
| ... (and ~400+ other kinases) | <10% |
Experimental Protocols
Protocol 1: In Vitro IspE Biochemical Assay (Coupled Spectrophotometric Assay)
This assay measures the consumption of NADH, which is coupled to the production of ADP by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Purified recombinant IspE enzyme
-
4-(diphosphocytidyl)-2-C-methyl-D-erythritol (CDP-ME) substrate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl
-
Test inhibitor (e.g., Compound 1) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix of the coupling enzymes and substrates in the assay buffer: Add PK, LDH, PEP, and NADH to the assay buffer at their final desired concentrations.
-
Add 20 µL of the master mix to each well of the microplate.
-
Add 0.5 µL of the test inhibitor at various concentrations (or DMSO for control) to the appropriate wells.
-
Add 5 µL of the IspE enzyme to all wells except the negative control wells (add buffer instead).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of a solution containing ATP and CDP-ME.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the % inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for IspE Target Engagement
This protocol describes a Western blot-based CETSA to confirm target engagement in intact cells.
Materials:
-
Cell line expressing IspE (e.g., E. coli)
-
Cell culture medium
-
Test inhibitor
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-IspE antibody
Procedure:
-
Cell Treatment: Culture cells to the mid-log phase. Treat the cells with the test inhibitor at the desired concentration (and a vehicle control) for 1-2 hours.
-
Harvesting: Harvest the cells by centrifugation, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE.
-
Detection: Transfer the proteins to a PVDF membrane and probe with an anti-IspE antibody to detect the amount of soluble IspE at each temperature.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble IspE relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Visualizations
Caption: The Non-Mevalonate (MEP) Pathway, highlighting the inhibition of IspE kinase.
Caption: Workflow for an in vitro IspE biochemical assay.
Caption: Troubleshooting logic for inconsistent IC50 values in kinase assays.
Technical Support Center: Optimizing IspE Kinase Inhibitor Concentration
Welcome to the technical support center for optimizing the experimental use of IspE kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve maximum efficacy in their experiments targeting the 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase.
Frequently Asked Questions (FAQs)
Q1: What is IspE kinase and why is it a target for drug development?
A1: IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is an essential enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway.[1][2][3] This pathway is responsible for the biosynthesis of isoprenoids, which are vital for the survival of many pathogenic bacteria, parasites, and plants.[2][3] Since the MEP pathway is absent in humans, IspE represents a promising target for the development of novel antimicrobial agents with high selectivity.
Q2: I am not seeing the expected level of inhibition. What are the common causes?
A2: Several factors could lead to lower-than-expected inhibition. These include:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme. A dose-response experiment is crucial to determine the optimal concentration.
-
Assay Conditions: The pH, temperature, and concentrations of ATP and the substrate (CDP-ME) can all influence inhibitor potency. For ATP-dependent enzymes like IspE, the IC50 value can be particularly sensitive to ATP concentration, especially for competitive inhibitors.
-
Inhibitor Stability and Solubility: Ensure the inhibitor is fully dissolved in the assay buffer and has not degraded. Poor solubility can lead to an overestimation of the IC50 value.
-
Enzyme Activity: Verify the activity of your IspE enzyme preparation. Low enzyme activity will result in a reduced assay window, making it difficult to accurately measure inhibition.
Q3: How do I determine the optimal concentration for my IspE inhibitor?
A3: The optimal concentration should be determined by performing a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce IspE activity by 50%. A typical experiment involves testing a range of inhibitor concentrations (e.g., a serial dilution) while keeping the concentrations of IspE, ATP, and the substrate constant. The optimal concentration for subsequent experiments will typically be at or above the IC50, depending on the desired level of inhibition.
Q4: What are typical IC50 values for IspE inhibitors?
A4: IC50 values for IspE inhibitors can vary widely depending on the chemical scaffold of the compound and the species from which the IspE enzyme is derived. Reported values for different inhibitors range from the low micromolar to the millimolar range. For example, one study identified a heterotricyclic compound with an IC50 of 6 µg/mL against M. tuberculosis IspE. Another study reported compounds with IC50 values of 19 µM and 3 µM against E. coli IspE.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in results | Inconsistent pipetting, inhibitor precipitation, or unstable assay conditions. | Ensure proper mixing and use of calibrated pipettes. Visually inspect for any precipitation. Use fresh reagents and control for temperature fluctuations. |
| No inhibition observed | Inhibitor concentration is too low, inactive inhibitor, or incorrect assay setup. | Perform a wider range of concentrations in your dose-response curve. Verify the identity and purity of your inhibitor. Double-check all reagent concentrations and the assay protocol. |
| Weak inhibition at high concentrations | The inhibitor may have low potency, or there may be issues with the assay itself. | Consider resynthesizing or obtaining a new batch of the inhibitor. Optimize the assay conditions, particularly the ATP concentration, as this can significantly impact the apparent potency of competitive inhibitors. |
| Inconsistent results between experiments | Variations in enzyme batches, substrate quality, or buffer preparation. | Use the same batch of enzyme and reagents for a set of comparable experiments. Prepare fresh buffers and ensure consistent quality of the substrate, CDP-ME. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various IspE inhibitors. Note that assay conditions, particularly ATP and substrate concentrations, can affect these values.
| Inhibitor | Target Organism (IspE Source) | IC50 Value | Reference |
| Heterotricyclic Compound (A1) | Mycobacterium tuberculosis | 6 µg/mL | |
| Virtual Screening Hit 3 | Escherichia coli | 160 µM | |
| Kinase Library Hit 1 | Escherichia coli | 19 µM | |
| Kinase Library Hit 2 | Escherichia coli | 3 µM | |
| Benzimidazole Derivative 19 | Plasmodium falciparum | 53 ± 19 µM |
Experimental Protocols
Protocol: Determining the IC50 of an IspE Inhibitor
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against IspE kinase using a coupled-enzyme assay that measures ATP consumption.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BRIJ-35, 1 mM EGTA.
-
IspE Enzyme: Prepare a stock solution of recombinant IspE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often in the nanomolar range (e.g., 200 nM).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration should be at or near the Km for ATP for the specific IspE enzyme being used.
-
CDP-ME Substrate: Prepare a stock solution of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) in water. The final concentration should be at or above the Km for CDP-ME (e.g., 500 µM).
-
Test Inhibitor (e.g., IN-1): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.
-
Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo®) can be used to measure the amount of ATP remaining after the kinase reaction.
2. Assay Procedure:
-
Add a fixed volume of the serially diluted inhibitor to the wells of a microplate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Add the IspE enzyme to all wells except the "no enzyme" control.
-
Add the CDP-ME substrate to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
3. Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: The MEP pathway with the IspE-catalyzed phosphorylation step.
Caption: Workflow for determining the optimal inhibitor concentration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 3. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IspE Kinase-IN-1
Welcome to the technical support center for IspE Kinase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is IspE kinase and why is it a target for drug development?
A1: IspE kinase, also known as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, is an essential enzyme in the non-mevalonate (MEP) pathway.[1][2] This pathway is responsible for the biosynthesis of isoprenoids, which are vital for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis, and parasites.[2][3] Since the MEP pathway is absent in humans, who use the mevalonate (B85504) pathway for isoprenoid synthesis, IspE kinase is an attractive target for the development of novel antimicrobial drugs.[1]
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. What happened?
A2: This is a common issue for many hydrophobic small molecules. This compound likely has poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media or PBS, the inhibitor can "crash out" or precipitate because the final DMSO concentration is too low to keep it dissolved. It is recommended to perform serial dilutions in DMSO first to lower the inhibitor concentration before the final dilution into your aqueous medium.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for initially dissolving this compound is typically DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to prepare single-use aliquots of the stock solution.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to precipitation?
A4: Yes, inconsistent results in cell-based assays can be a direct consequence of poor solubility and precipitation. If the inhibitor precipitates, the actual concentration your cells are exposed to will be lower and more variable than intended. It is crucial to visually inspect your assay plates for any signs of precipitation before and after the experiment.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon adding a DMSO-dissolved compound to aqueous cell culture media is a common problem, especially with hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants. | Prepare fresh dilutions from a frozen stock solution for each experiment. Consider reducing the incubation time if possible. |
| Interaction with Media Components | The inhibitor may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including the inhibitor, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. |
Experimental Protocols
Protocol for Diluting Hydrophobic Inhibitors to Minimize Precipitation
This protocol is designed to minimize precipitation when diluting a hydrophobic inhibitor stock (like this compound in DMSO) into an aqueous cell culture medium.
-
Thaw Stock: Thaw a single-use aliquot of your concentrated DMSO stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Perform a serial dilution of your stock solution in 100% DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 1 µM, you might first dilute the stock to 100 µM in DMSO.
-
Final Dilution (in Medium): Add a small volume of the intermediate DMSO dilution to your pre-warmed (37°C) cell culture medium. Ensure the final concentration of DMSO is below 0.5% (ideally <0.1%). For example, add 1 µL of a 100 µM intermediate stock to 1 mL of medium to achieve a final concentration of 0.1 µM with 0.1% DMSO.
-
Mixing and Use: Mix immediately by gentle inversion or pipetting and add to your cells. Do not store the inhibitor in the aqueous working solution for extended periods.
Protocol for Assessing Downstream Effects of this compound
This protocol outlines a general method to assess the effect of this compound on a downstream signaling pathway. As IspE is a bacterial enzyme, this protocol would be applicable to cell-based assays using bacteria or infected host cells.
-
Cell Culture: Culture the bacterial cells or infected host cells to the desired density.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specific duration at 37°C.
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer to extract cellular components.
-
Quantify Downstream Effects: Measure a downstream metabolite of the MEP pathway. This can be done by methods such as HPLC or LC-MS/MS to quantify the levels of isoprenoid precursors.
-
Data Analysis: Quantify the level of the downstream metabolite at each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC50 value of the inhibitor.
Visualizations
Caption: Simplified MEP signaling pathway and the inhibitory action of this compound.
Caption: A logical flowchart for troubleshooting this compound precipitation.
References
Technical Support Center: Measuring IspE Kinase-IN-1 Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols for measuring the target engagement of inhibitors with IspE kinase in a cellular context, using the hypothetical inhibitor "IspE kinase-IN-1" as an example.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is engaging its target, IspE kinase, within cells?
A1: The two most common and robust methods for confirming target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.[1] CETSA is a label-free method that relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[2][3] NanoBRET, on the other hand, is a proximity-based assay that measures the displacement of a fluorescent tracer from the target protein by a test compound.[4][5]
Q2: I am not seeing a thermal shift in my CETSA experiment after treating cells with this compound. What could be the problem?
A2: Several factors could contribute to the lack of a thermal shift. First, ensure that this compound is cell-permeable and reaches its intracellular target. Poor compound solubility or rapid efflux from the cell can prevent target engagement. It's also crucial to optimize the heating conditions, as the ideal temperature and duration can vary between cell lines and target proteins. We recommend performing a temperature gradient to determine the optimal melting temperature of IspE kinase in your specific cell model. Finally, the quality and specificity of the antibody used for Western blotting are critical for a clear readout.
Q3: My NanoBRET assay is showing a high background signal. How can I troubleshoot this?
A3: A high background signal in a NanoBRET assay can be due to several reasons. Ensure that the expression of the NanoLuc-IspE kinase fusion protein is not too high, as overexpression can lead to non-specific interactions. Optimizing the tracer concentration is also critical; use a concentration that is near the EC50 value for the tracer to ensure a good assay window. Additionally, make sure to include proper controls, such as cells expressing only the NanoLuc vector, to determine the level of background signal.
Q4: How do I choose between CETSA and NanoBRET for my target engagement studies?
A4: The choice between CETSA and NanoBRET depends on your specific experimental needs and resources. CETSA is a label-free method and does not require genetic modification of the target protein, making it applicable to endogenous proteins in primary cells or tissues. However, it can be lower-throughput and requires a specific antibody for detection. NanoBRET is a highly sensitive and quantitative method that is well-suited for high-throughput screening and determining compound affinity in live cells. However, it requires the expression of a fusion protein (NanoLuc-IspE kinase), which may not be suitable for all systems.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound by measuring its effect on the thermal stability of IspE kinase in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Heating Step: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration for all samples. Analyze the amount of soluble IspE kinase by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for IspE kinase at each temperature. Normalize these intensities to the intensity at the lowest temperature for each treatment group. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
NanoBRET Target Engagement Assay
This protocol describes how to measure the binding of this compound to IspE kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Transfection: Transfect cells with a plasmid encoding a NanoLuc-IspE kinase fusion protein. Allow 24-48 hours for protein expression.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add this compound at various concentrations to the cells. Then, add a specific, cell-permeable fluorescent tracer that binds to IspE kinase at a predetermined optimal concentration.
-
Substrate Addition and Signal Detection: Add the NanoLuc substrate to the wells and immediately measure the bioluminescence and fluorescence signals using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the fluorescence signal by the bioluminescence signal. Plot the BRET ratio against the concentration of this compound. A decrease in the BRET signal with increasing compound concentration indicates that this compound is displacing the tracer and engaging with IspE kinase. From this dose-response curve, an IC50 value can be determined, which reflects the potency of the compound in engaging its target in live cells.
Data Presentation
Table 1: Hypothetical CETSA Data for this compound
| Treatment | Melting Temperature (Tm) of IspE Kinase (°C) |
| Vehicle (DMSO) | 48.5 ± 0.3 |
| This compound (1 µM) | 52.1 ± 0.4 |
| This compound (10 µM) | 55.8 ± 0.2 |
This table illustrates the expected outcome of a CETSA experiment, where increasing concentrations of this compound lead to a dose-dependent increase in the thermal stability of IspE kinase.
Table 2: Hypothetical NanoBRET Data for this compound
| Compound | Cellular IC50 (nM) |
| This compound | 75 |
| Inactive Analog | > 10,000 |
This table shows representative data from a NanoBRET target engagement assay, demonstrating the potency of this compound in displacing a tracer from IspE kinase in live cells.
Visualizations
IspE Kinase Signaling Pathway
IspE kinase is a crucial enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogens but is absent in humans. This makes it an attractive target for antimicrobial drugs. IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
Caption: The MEP pathway, highlighting the inhibition of IspE kinase by this compound.
CETSA Experimental Workflow
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Principle
NanoBRET assays provide a quantitative measure of compound binding in live cells.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
Technical Support Center: IspE Kinase-IN-1 Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving IspE kinase inhibitors, exemplified by the hypothetical inhibitor "IspE kinase-IN-1". Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is IspE kinase and why is it a target for drug development?
A1: IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is an essential enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway.[1][2] This pathway is responsible for the biosynthesis of isoprenoids, which are vital for the survival of many pathogenic bacteria, parasites (like Plasmodium falciparum), and plants.[3][4] Since the MEP pathway is absent in humans, IspE is an attractive target for the development of novel antimicrobial and anti-parasitic drugs.[3][4]
Q2: What are the common classes of IspE kinase inhibitors?
A2: IspE kinase inhibitors can be broadly categorized based on their binding site. Most known inhibitors are either competitive with the substrate, 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), or with the co-factor, ATP.[5][6] Understanding the mechanism of action of your specific inhibitor (e.g., this compound) is crucial for assay design and troubleshooting.
Q3: My in-vitro kinase assay results with this compound are not consistent. What are the potential causes?
A3: Inconsistent results in in-vitro kinase assays can arise from several factors:
-
Reagent Quality and Handling: Degradation of the enzyme, substrate, or inhibitor can lead to variability. Ensure proper storage and handling, and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Suboptimal concentrations of ATP, substrate, or enzyme can affect the assay's sensitivity and reproducibility. The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor should be kept low and consistent across all wells.[7]
-
Pipetting and Mixing Errors: Inaccurate pipetting, especially of small volumes, and inadequate mixing of reagents can introduce significant variability between replicate wells.[8]
-
Compound Properties: The solubility and stability of this compound in the assay buffer are critical. Precipitation of the compound can lead to inaccurate IC50 values.[8]
Q4: My IspE kinase inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. Why could this be?
A4: Discrepancies between in-vitro and cell-based assay results are a common challenge in drug discovery. Potential reasons include:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP in the cellular environment can outcompete the inhibitor, leading to a significant decrease in apparent potency.[8]
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on other targets.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in In-Vitro Kinase Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[8] | Reduced standard deviation between replicate wells. |
| Inadequate Mixing | Ensure thorough mixing of all reagents before and after addition to the assay plate. | Homogenous reaction mixture and consistent results. |
| Compound Precipitation | Visually inspect for precipitation. Determine the solubility of this compound in the assay buffer. Consider using a different solvent or adding a solubilizing agent.[8] | Clear solutions and more reliable IC50 values. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill outer wells with buffer or water to create a humidified barrier.[7] | Minimized evaporation and more consistent data across the plate. |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Reagent Concentrations | Prepare fresh reagents for each experiment. Use a consistent source and lot of enzyme, substrate, and ATP. | More reproducible IC50 values across experiments. |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km value for IspE.[9] | Consistent and physiologically relevant IC50 values. |
| Enzyme Activity Varies | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a quality control check of the enzyme batch.[10] | Stable enzyme activity and reliable assay performance. |
| Data Analysis Errors | Use a consistent data analysis method. Ensure that the data points used for curve fitting are within the linear range of the assay. | Accurate and reproducible IC50 determination. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of several published IspE kinase inhibitors. This data can serve as a reference for expected potency ranges.
| Compound | Target Organism | IC50 (µM) | Assay Type | Reference |
| Compound 3 | E. coli | 160 | Spectrophotometric | [11] |
| Compound 4 | E. coli | 1500 | Spectrophotometric | [11] |
| Compound 7 | E. coli | 19 | Spectrophotometric | [1] |
| Compound 8 | E. coli | 2.5 | Spectrophotometric | [1] |
| Compound A1 | M. tuberculosis | 6 µg/mL | Fluorescence | [2] |
| Compound 2 | M. avium | 5 µg/mL (MIC) | Cell-based | [12] |
| Compound 3 | M. avium | 10 µg/mL (MIC) | Cell-based | [12] |
Experimental Protocols
Protocol 1: In-Vitro IspE Kinase Activity Assay (Coupled Spectrophotometric)
This protocol is adapted from methodologies used in the screening of IspE inhibitors.[13] The assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified IspE kinase
-
CDP-ME (substrate)
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing PK, LDH, PEP, and NADH at their final desired concentrations.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO. Then, dilute the inhibitor in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells (typically ≤1%).
-
Add Reagents to Plate:
-
Add the inhibitor dilutions or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the CDP-ME substrate to all wells except the "no substrate" control.
-
Add the Reagent Master Mix to all wells.
-
-
Initiate the Reaction: Add IspE kinase to all wells except the "no enzyme" control.
-
Incubate and Read: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the absorbance curve.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that an inhibitor binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target IspE kinase
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for IspE kinase
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Wash: Harvest the cells and wash them with PBS to remove excess inhibitor.
-
Aliquot and Heat: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of different temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Denature the samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against IspE kinase.
-
-
Data Analysis:
-
Quantify the band intensity for IspE kinase at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble IspE kinase as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening | PLOS One [journals.plos.org]
- 2. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 3. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the kinase IspE: structure–activity relationships and co-crystal structure analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing IspE Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on modifying IspE kinase-IN-1, a representative potent IspE kinase inhibitor, to improve its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the methylerythritol phosphate (B84403) (MEP) pathway and the role of IspE kinase?
A1: The MEP pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP).[1][2] These precursors are vital for the normal functioning of many pathogenic bacteria, protozoa, and plants.[2] Humans, however, use the alternative mevalonate (B85504) (MVA) pathway, making the MEP pathway an attractive target for developing novel antimicrobial agents.[2][3] IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) is the fourth enzyme in this pathway. It is an ATP-dependent kinase that phosphorylates 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).
Q2: Why is cell permeability a critical challenge for inhibitors targeting IspE?
A2: For an inhibitor to be effective against a pathogen, it must cross the bacterial cell wall and membrane to reach its intracellular target. IspE is a cytoplasmic enzyme, meaning any inhibitor must possess sufficient cell permeability to achieve an effective concentration at the site of action. Poor permeability can lead to a significant drop in efficacy when moving from biochemical (enzyme-based) assays to whole-cell (bacteria-based) assays.
Q3: What are the primary reasons my lead compound, this compound, might have poor cell permeability?
A3: Several physicochemical properties can limit a compound's ability to cross the cell membrane:
-
High Polarity: The presence of too many polar groups (e.g., hydroxyls, carboxylates) can hinder passage through the lipid bilayer of the cell membrane.
-
Large Molecular Size: Larger molecules generally diffuse more slowly across membranes. Lipinski's "Rule of 5" suggests a molecular weight of <500 Da is favorable for permeability.
-
High Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can lead to a strong association with water, making it energetically unfavorable to enter the hydrophobic membrane interior.
-
Ionization State: If the compound is significantly ionized at physiological pH, its charge can prevent it from passively diffusing across the nonpolar cell membrane.
-
Active Efflux: The compound may be a substrate for bacterial efflux pumps, which actively transport molecules out of the cell, preventing them from reaching their target.
Q4: How do I begin to assess the cell permeability of this compound?
A4: A tiered approach is often most effective. Start with a simple, high-throughput assay and progress to more complex, biologically relevant models.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This non-cell-based assay measures passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective way to get an initial estimate of a compound's passive permeability.
-
Cell-Based Assays (Caco-2 or MDCK): These assays use monolayers of cells (like human colorectal Caco-2 or Madin-Darby Canine Kidney cells) to model biological barriers. They are considered the gold standard for predicting absorption and can measure both passive diffusion and the impact of active transport, such as efflux.
Troubleshooting Guide
Problem 1: My inhibitor is highly potent in the IspE kinase biochemical assay (low IC50) but shows no activity in the whole-cell bacterial assay (high MIC).
This is a classic permeability problem. The compound is effective against the isolated enzyme but cannot reach it inside the living bacterium.
Caption: Troubleshooting workflow for low whole-cell activity.
Problem 2: I modified this compound to increase lipophilicity, but now it has lost its potency against the enzyme.
This indicates that the chemical modifications interfered with the inhibitor's binding to the IspE active site.
-
Possible Cause: The modifications may have altered the compound's conformation or blocked a key interaction (e.g., a hydrogen bond) required for binding. The IspE active site has specific regions that bind adenosine, cytidine, and phosphate groups, along with a small hydrophobic pocket.
-
Recommended Action:
-
Structural Analysis: If a co-crystal structure of IspE with your inhibitor class is available, use it to guide modifications. Target regions of the molecule that are solvent-exposed and not involved in critical binding interactions.
-
Systematic SAR: Instead of making large structural changes, perform a systematic Structure-Activity Relationship (SAR) study. Introduce smaller lipophilic groups (e.g., methyl, ethyl) at different positions to find a balance between permeability and potency.
-
Prodrug Approach: Consider a prodrug strategy where a lipophilic moiety is attached to the parent compound via a linker that is cleaved by enzymes inside the bacterium. This masks polar groups during cell entry but releases the active, potent inhibitor intracellularly.
-
Problem 3: My permeability assay results are highly variable between experiments.
Inconsistent results often point to issues with the experimental setup, particularly in cell-based assays.
-
Possible Causes & Solutions:
-
Poor Cell Monolayer Integrity: The "gate" between the assay compartments is leaky.
-
Solution: Always measure the Transepithelial Electrical Resistance (TEER) before each experiment to confirm monolayer confluence. Additionally, include a low-permeability control compound (like Lucifer Yellow) to check for leaks during the assay.
-
-
Inconsistent Cell Seeding: Uneven cell density leads to a variable monolayer.
-
Solution: Ensure thorough cell suspension before seeding and use calibrated pipettes for consistency.
-
-
Compound Precipitation: The compound is not fully dissolved in the assay buffer.
-
Solution: Check the solubility of your compound in the assay buffer at the tested concentration. If needed, adjust the concentration or the amount of co-solvent (e.g., DMSO, typically ≤1%).
-
-
Data Presentation: Modifying this compound
The following table presents hypothetical data for this compound and two modified analogs to illustrate a successful optimization campaign.
| Compound | IspE IC50 (nM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Notes |
| This compound | 5 | 0.2 | 1.1 | Potent but very low passive permeability. |
| Analog 1 | 250 | 3.5 | 8.5 | Increased lipophilicity improved permeability but revealed efflux liability and reduced potency. |
| Analog 2 | 15 | 2.8 | 1.5 | Prodrug approach. Masked polar group, evading efflux. Good balance of potency and permeability. |
Papp values are a measure of apparent permeability. A value ≥1.0 x 10⁻⁶ cm/s is often considered indicative of good permeability. An efflux ratio ≥2 suggests the compound is a substrate of active efflux transporters.
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay measures a compound's rate of transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B, simulating gut absorption) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® plates (24-well format)
-
Transport Buffer (e.g., HBSS, pH 7.4)
-
Test compound (10 mM stock in DMSO)
-
Control compounds: Atenolol (low permeability), Metoprolol (high permeability)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the established threshold (e.g., >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers gently with pre-warmed transport buffer.
-
A→B Permeability:
-
Add the test compound (e.g., final concentration of 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
B→A Permeability:
-
Simultaneously, in separate wells, add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described in step 4.
-
-
Integrity Marker: Add Lucifer Yellow to the apical side of control wells and measure its appearance in the basolateral chamber to confirm monolayer integrity throughout the experiment.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) as ER = Papp (B→A) / Papp (A→B).
-
Protocol 2: IspE Kinase Activity Assay (NADH-Coupled Spectrophotometric Assay)
This assay measures IspE activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified IspE enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Substrates: CDP-ME and ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing CDP-ME, ATP, PEP, NADH, PK, and LDH.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (in DMSO) to the wells of the plate. Include a DMSO-only control (0% inhibition) and a control with no IspE enzyme (100% inhibition).
-
Initiate Reaction: Add the IspE enzyme to the wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The MEP pathway, highlighting the phosphorylation step catalyzed by IspE kinase.
Caption: Balancing physicochemical properties during inhibitor modification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 3. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IspE Kinase Inhibitors: Profiling a Novel Heterocyclic Compound Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many pathogens but absent in humans, presents a compelling set of targets for novel antimicrobial drug development.[1] Within this pathway, the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) is a critical kinase responsible for phosphorylating 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1][2] Its essentiality for the survival of various pathogenic bacteria, including Mycobacterium tuberculosis, makes it a prime candidate for targeted inhibitor development.[1]
This guide provides a comparative analysis of a novel, potent heterocyclic IspE inhibitor, herein designated as Compound A1 (a stand-in for the non-publicly identifiable "IspE kinase-IN-1"), against other well-characterized classes of IspE inhibitors. The comparison is based on their inhibitory potency, mechanism of action, and chemical scaffolds, supported by experimental data from published literature.
Overview of IspE Inhibitor Classes
IspE inhibitors can be broadly categorized into two main types:
-
Substrate-like Inhibitors: These compounds typically mimic the natural substrate, CDP-ME. A significant subclass includes cytidine/cytosine analogues that target the well-defined cytidine-binding pocket of the enzyme.[1]
-
Non-substrate-like Inhibitors: This diverse group of inhibitors does not share obvious structural similarity with CDP-ME. They have often been identified through high-throughput screening (both in silico and in vitro) and can target either the substrate or the ATP co-factor binding sites. The novel heterocyclic compound Compound A1 falls into this category.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 or Ki values) of Compound A1 and other representative IspE inhibitors against IspE from various organisms. Lower values indicate higher potency.
| Inhibitor/Compound | Chemical Class | Target Organism (IspE) | IC50 / Ki (µM) | Reference |
| Compound A1 | Heterocyclic (Carboline derivative) | Mycobacterium tuberculosis | 6 (µg/mL) | |
| Compound 3 | Non-substrate-like | Escherichia coli | 160 | |
| Cytidine-based inhibitor (-)-1 | Substrate-like (Cytidine analogue) | Escherichia coli | IC50 not specified, Ki available | |
| Benzimidazole-cytidine analogue | Substrate-like (Cytidine analogue) | Escherichia coli | >100 (double-digit micromolar) | |
| GALK1 Inhibitor (Compound 2) | GHMP Kinase Inhibitor | Escherichia coli | Lower IC50 than for GALK1 | |
| GALK1 Inhibitor (Compound 5) | GHMP Kinase Inhibitor | Escherichia coli | Lower IC50 than for GALK1 | |
| GALK1 Inhibitor (Compound 7) | GHMP Kinase Inhibitor | Escherichia coli | Lower IC50 than for GALK1 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from methods described in the referenced literature.
Coupled Spectrophotometric Assay for IspE Activity
This assay continuously measures the production of ADP, a product of the IspE kinase reaction, by coupling it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl2, 0.01% (v/v) Triton-X 100
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test inhibitors dissolved in DMSO
-
96-well or 384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO-only control for 100% activity and a control without enzyme for background.
-
Add the IspE enzyme to the wells and briefly pre-incubate with the inhibitor.
-
Initiate the reaction by adding the substrates, CDP-ME and ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at room temperature for a set period (e.g., 30 minutes), taking readings at regular intervals.
-
The rate of NADH oxidation is proportional to the IspE kinase activity.
-
Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies IspE activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. Lower kinase activity results in more remaining ATP and a higher luminescence signal.
Materials:
-
Purified recombinant IspE enzyme
-
CDP-ME (substrate)
-
ATP (co-substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl2, 2% DMSO, 0.01% (v/v) Triton-X 100
-
Test inhibitors dissolved in DMSO
-
Kinase-Glo® Plus or similar luminescence-based ATP detection reagent
-
Opaque-walled 384-well microplates suitable for luminescence
-
Luminometer
Procedure:
-
Dispense the test inhibitor at various concentrations into the wells of the opaque-walled microplate. Include appropriate controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
Add the reaction mixture containing assay buffer, IspE enzyme, CDP-ME, and ATP to all wells.
-
Incubate the plate at 25°C for a defined period (e.g., 180 minutes).
-
Stop the kinase reaction and initiate the luminescence reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin.
-
Allow the luminescence signal to stabilize (e.g., 45 minutes at room temperature).
-
Read the luminescence signal using a plate reader.
-
The amount of light produced is directly proportional to the amount of ATP remaining. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The discovery of novel, non-substrate-like inhibitors such as the heterocyclic Compound A1 represents a significant advancement in the pursuit of new antimicrobial agents targeting the MEP pathway. While classical, substrate-mimicking inhibitors have been instrumental in validating IspE as a drug target, the development of compounds with unique chemical scaffolds can offer advantages in terms of specificity, potency, and pharmacokinetic properties. The experimental protocols detailed herein provide robust methods for the continued evaluation and comparison of emerging IspE inhibitors, facilitating the data-driven progression of promising candidates in drug discovery pipelines.
References
A Comparative Analysis of IspE and DXR Inhibitors in the Non-Mevalonate Pathway
A detailed guide for researchers on the efficacy and experimental evaluation of a representative IspE kinase inhibitor versus the established DXR inhibitor, fosmidomycin (B1218577).
In the urgent search for novel antimicrobial agents, the non-mevalonate (MEP) pathway of isoprenoid biosynthesis represents a prime target. This metabolic route is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and Escherichia coli, as well as apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria. Crucially, this pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis, thus offering a wide therapeutic window for targeted inhibitors.
This guide provides a comparative overview of two key inhibitors targeting different enzymatic steps of the MEP pathway: a representative pyrimidine-based inhibitor of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), and the well-established antibiotic, fosmidomycin, which targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC). This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative efficacies, supported by experimental data and detailed methodologies.
Mechanism of Action and Points of Inhibition
The MEP pathway is a seven-enzyme cascade that converts pyruvate (B1213749) and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Fosmidomycin acts on the second enzyme of the pathway, DXR (IspC), while the representative IspE inhibitor targets the fourth enzyme, IspE.
dot
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a representative pyrimidine-based IspE inhibitor (Compound 19 from Müller et al., 2022) and fosmidomycin against their respective target enzymes and whole-cell pathogens. It is important to note that the presented data has been collated from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Enzymatic Inhibition Data
| Compound | Target Enzyme | Organism | IC50 |
| Pyrimidine-based Inhibitor | IspE | P. falciparum | 53 ± 19 µM[1] |
| Fosmidomycin | DXR (IspC) | P. falciparum | ~0.032 µM[2] |
| Fosmidomycin | DXR (IspC) | E. coli | 34 nM[3] |
Table 2: Antimicrobial Activity Data
| Compound | Organism | Strain | MIC |
| Pyrimidine-based Inhibitor | P. falciparum | NF54 | 0.82 ± 0.01 µg/mL |
| Fosmidomycin | E. coli (ESBL-producing) | Clinical Isolates | MIC50: 2 µg/mL, MIC90: 32 µg/mL[4] |
| Fosmidomycin | K. pneumoniae (ESBL-producing) | Clinical Isolates | MIC50: 16 µg/mL, MIC90: 64 µg/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of IspE inhibitors and fosmidomycin.
dot
Protocol 1: IspE Kinase Enzymatic Inhibition Assay
This protocol is based on a coupled spectrophotometric assay that measures the consumption of NADH. The activity of IspE is linked to the activity of pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
Purified IspE enzyme
-
4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, CDP-ME, ATP, PEP, NADH, PK, and LDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the IspE enzyme to each well.
-
Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the IspE activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: DXR (IspC) Enzymatic Inhibition Assay for Fosmidomycin
This protocol measures the oxidation of NADPH to NADP⁺, which is catalyzed by DXR.
Materials:
-
Purified DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DOXP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 25 mM MgCl₂)
-
Fosmidomycin (dissolved in water)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or well containing the assay buffer, NADPH, and the DXR enzyme.
-
Add fosmidomycin at various concentrations to the reaction mixture. Include a positive control (no fosmidomycin) and a negative control (no enzyme).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, DOXP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each fosmidomycin concentration.
-
Plot the percent inhibition against the logarithm of the fosmidomycin concentration to calculate the IC50 value.
Protocol 3: Broth Microdilution MIC Assay for E. coli
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (IspE inhibitor or fosmidomycin)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO for the IspE inhibitor, water for fosmidomycin).
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microplate.
-
Prepare an inoculum of E. coli from an overnight culture. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the microplate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the OD600 of each well, with the MIC being the lowest concentration that shows no significant increase in OD compared to the negative control.
References
- 1. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2020 - : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of MEP Pathway Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, validating the on-target activity of a novel inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the on-target activity of a known IspE kinase inhibitor and a well-characterized inhibitor of the broader 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, offering insights into their biochemical and cellular effects.
The MEP pathway is an essential metabolic route for isoprenoid biosynthesis in many pathogens, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for novel antimicrobial agents. Within this pathway, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) represents a key enzymatic step.
This guide will focus on a comparative analysis of two inhibitors:
-
Compound A1 : A heterotricyclic compound identified as an inhibitor of IspE.
-
Fosmidomycin : A well-established inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC or DXR), another crucial enzyme in the MEP pathway.
Due to the lack of publicly available data for a compound specifically named "IspE kinase-IN-1," this guide utilizes data for the known IspE inhibitor, Compound A1, to provide an illustrative and informative comparison.
Performance Comparison: Compound A1 vs. Fosmidomycin
The following table summarizes the available quantitative data for the on-target activity of Compound A1 and Fosmidomycin.
| Parameter | Compound A1 (IspE Inhibitor) | Fosmidomycin (IspC Inhibitor) |
| Target Enzyme | 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC/DXR) |
| Organism | Mycobacterium tuberculosis (H37Rv) | Plasmodium falciparum, E. coli, Yersinia pestis |
| Biochemical Potency (IC50) | 6 µg/mL (against M. tb IspE)[1] | 19.5 - 45.5 nM (against A. baumannii and K. pneumoniae IspC)[2]; 0.71 µM (against Y. pestis IspC)[2] |
| Cellular Activity (MIC) | 12 µg/mL (against M. tb H37Rv)[1] | Varies depending on the organism and assay conditions. |
| Mechanism of Action | ATP-competitive or substrate-competitive (predicted) | Slow, tight-binding competitive inhibitor with respect to DXP; uncompetitive towards NADPH.[3] |
Visualizing the MEP Pathway and Inhibition
The following diagram illustrates the MEP pathway and the points of inhibition for Compound A1 and Fosmidomycin.
Caption: The MEP pathway with points of inhibition for Compound A1 and Fosmidomycin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the on-target activity of MEP pathway inhibitors.
Biochemical Assay for IspE Kinase Activity
This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of IspE kinase and its inhibition.
Principle: The production of ADP by IspE is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant IspE enzyme
-
Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
-
ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Test inhibitor (e.g., Compound A1) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, CDP-ME, ATP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the purified IspE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Whole-Cell Assay for MEP Pathway Inhibition
This protocol describes a method to assess the antimicrobial activity of an inhibitor and confirm its mechanism of action through the MEP pathway.
Principle: The minimum inhibitory concentration (MIC) of a compound against a pathogen is determined. To confirm that the activity is due to MEP pathway inhibition, a rescue experiment can be performed by supplementing the growth medium with an intermediate from a downstream pathway (e.g., mevalonate (B85504) for bacteria engineered to utilize it).
Materials:
-
Bacterial strain (e.g., M. tuberculosis H37Rv)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9)
-
Test inhibitor
-
96-well microplates
-
Resazurin (B115843) (for viability assessment)
-
(Optional for rescue experiment) Engineered bacterial strain capable of utilizing mevalonate, and mevalonic acid.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).
-
After the incubation period, add resazurin to each well and incubate further. A color change from blue to pink indicates viable cells.
-
The MIC is the lowest concentration of the inhibitor that prevents this color change.
-
For rescue experiment: Repeat the assay with the engineered strain in medium with and without mevalonic acid. Growth in the presence of the inhibitor and mevalonic acid, but not in its absence, indicates on-target activity against the MEP pathway.
Experimental Workflow
The following diagram outlines the general workflow for validating the on-target activity of a novel MEP pathway inhibitor.
Caption: A generalized workflow for validating the on-target activity of a MEP pathway inhibitor.
References
Comparative Analysis of IspE Kinase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to advancing a compound through the drug discovery pipeline. This guide provides a comparative framework for evaluating the cross-reactivity of inhibitors targeting IspE kinase, a crucial enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.
IspE, also known as 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, is an essential enzyme for many bacteria, parasites, and plants, as it is part of a metabolic pathway not present in humans.[1][2][3] This makes it an attractive target for the development of novel antimicrobial agents.[1][2][3][4] However, like all kinase inhibitors, molecules designed to target IspE have the potential to interact with other kinases, including human kinases, which can lead to off-target effects. Therefore, comprehensive profiling of an inhibitor's selectivity is a critical step in its development.
This guide outlines the methodologies for assessing kinase inhibitor cross-reactivity and presents a template for data comparison, using a hypothetical inhibitor, "IspE kinase-IN-1," as an example.
The MEP Pathway and the Role of IspE
The methylerythritol phosphate (B84403) (MEP) pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1][4] IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1][5][6]
Assessing Kinase Inhibitor Cross-Reactivity: A General Workflow
To determine the selectivity of a kinase inhibitor, it is screened against a panel of kinases. This process typically involves an initial high-throughput screening followed by more detailed dose-response studies for any identified off-target interactions.
Comparative Data on Kinase Inhibition
The following table provides a template for summarizing the cross-reactivity data for a hypothetical IspE inhibitor, "this compound." The data presented here is for illustrative purposes only and should be replaced with experimental results. A comprehensive kinase panel would include a much larger number of kinases.
| Kinase Target | Class | Organism | IC50 (nM) for this compound |
| IspE | MEP Pathway Kinase | E. coli | 50 |
| CDK2 | CMGC | Homo sapiens | >10,000 |
| PKA | AGC | Homo sapiens | 8,500 |
| SRC | Tyrosine Kinase | Homo sapiens | >10,000 |
| EGFR | Tyrosine Kinase | Homo sapiens | >10,000 |
| MEK1 | STE | Homo sapiens | 9,200 |
| PI3Kα | Lipid Kinase | Homo sapiens | >10,000 |
Experimental Protocols
Accurate and reproducible assessment of kinase inhibition is crucial. A variety of biochemical assay formats are available for this purpose, with radiometric and fluorescence-based methods being common.[7][8][9]
Radiometric Kinase Assay (Gold Standard)
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[7]
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, substrate, cofactors, and the test compound (e.g., this compound) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Termination: Stop the reaction, often by adding a high concentration of non-radiolabeled ATP or a chelating agent like EDTA.
-
Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unincorporated ATP.[7]
-
Detection: Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percent inhibition by comparing the signal from wells with the test compound to control wells (with and without enzyme). Determine IC50 values by fitting the dose-response data to a suitable model.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This type of assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10]
Protocol:
-
Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
ADP Detection - Step 1: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection - Step 2: Add a Kinase Detection Reagent that contains the necessary components to convert ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
Detection: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: As with the radiometric assay, calculate percent inhibition and determine IC50 values from the dose-response curves.
Conclusion
The evaluation of an IspE kinase inhibitor's cross-reactivity is a critical component of its preclinical development. By employing robust biochemical assays and a broad panel of kinases, researchers can build a comprehensive selectivity profile. This data is essential for understanding the inhibitor's potential for off-target effects and for guiding further optimization toward a safe and effective therapeutic agent. The methodologies and data presentation formats provided in this guide offer a standardized approach to this crucial aspect of drug discovery.
References
- 1. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IspE inhibitors identified by a combination of in silico and in vitro high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening | PLOS One [journals.plos.org]
- 4. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Potency of IspE Kinase Inhibitors Across Diverse Bacterial Species: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various inhibitors targeting IspE kinase, a key enzyme in the essential bacterial methylerythritol phosphate (B84403) (MEP) pathway. This pathway's absence in humans makes it an attractive target for novel antibacterial agents.
This guide synthesizes experimental data on the inhibitory effects of different compounds against IspE kinase from several pathogenic bacterial strains. The data is presented to facilitate easy comparison and is supported by detailed experimental methodologies for the cited assays.
Quantitative Comparison of Inhibitor Potency
The efficacy of IspE kinase inhibitors is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the purified IspE enzyme by 50%. In contrast, the MIC value represents the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
Below is a summary of the reported potency for several IspE kinase inhibitors against different bacterial species.
| Inhibitor | Target Organism | Assay Type | Potency |
| Compound (±)-1 | Escherichia coli | Enzymatic (IC50) | >500 µM |
| Compound 2 | Escherichia coli | Enzymatic (IC50) | 160 ± 20 µM |
| Compound 3 | Escherichia coli | Enzymatic (IC50) | 100 ± 10 µM |
| Compound 4 | Escherichia coli | Enzymatic (IC50) | 130 ± 20 µM |
| Compound 5 | Escherichia coli | Enzymatic (IC50) | >500 µM |
| Compound 6 | Escherichia coli | Enzymatic (IC50) | >500 µM |
| Compound (±)-1 | Klebsiella pneumoniae | Enzymatic (IC50) | >500 µM |
| Compound 2 | Klebsiella pneumoniae | Enzymatic (IC50) | 260 ± 10 µM |
| Compound 3 | Klebsiella pneumoniae | Enzymatic (IC50) | 150 ± 10 µM |
| Compound 4 | Klebsiella pneumoniae | Enzymatic (IC50) | 170 ± 20 µM |
| Compound 5 | Klebsiella pneumoniae | Enzymatic (IC50) | >500 µM |
| Compound 6 | Klebsiella pneumoniae | Enzymatic (IC50) | >500 µM |
| Compound (±)-1 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Compound 2 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Compound 3 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Compound 4 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Compound 5 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Compound 6 | Acinetobacter baumannii | Enzymatic (IC50) | >500 µM |
| Heterotricyclic Compound | Mycobacterium tuberculosis (H37Rv) | Enzymatic (IC50) | 6 µg/mL |
| Heterotricyclic Compound | Mycobacterium tuberculosis (H37Rv) | Whole-cell (MIC) | 12 µg/mL[1] |
| Synthesized Heterotricyclic Compounds | Mycobacterium avium | Whole-cell (MIC) | 5 µg/mL[1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods used to determine potency, the following diagrams illustrate the IspE kinase signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future experiments.
Biochemical Assay for IspE Kinase Activity (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the purified IspE enzyme.
-
Protein Expression and Purification: The gene encoding IspE from the desired bacterial strain is cloned and expressed in a suitable host, typically E. coli. The recombinant IspE protein is then purified to homogeneity using chromatographic techniques.
-
Coupled Spectrophotometric Assay: The activity of IspE kinase is continuously monitored by coupling the production of ADP to the oxidation of NADH through the sequential action of pyruvate kinase and lactate (B86563) dehydrogenase.[2] The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm.[2]
-
Assay Components: A typical reaction mixture contains the purified IspE enzyme, its substrate 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer (e.g., HEPES).[2]
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the test inhibitor. The reaction is initiated by the addition of ATP.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an inhibitor that prevents the visible growth of a specific bacterium.
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable liquid culture medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Inhibitor: The inhibitor is serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature optimal for bacterial growth (typically 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm.
References
The Quest for Novel Antimicrobials: A Comparative Look at IspE Kinase Inhibitors
The rising threat of antimicrobial resistance has spurred the search for novel drug targets essential for pathogen survival but absent in humans. The methylerythritol phosphate (B84403) (MEP) pathway, crucial for isoprenoid biosynthesis in many bacteria, protozoa, and plants, presents a promising avenue for therapeutic intervention. Within this pathway, the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) has emerged as a key target for the development of new anti-infective agents. This guide provides a head-to-head comparison of IspE kinase inhibitors based on available preclinical data, offering researchers and drug development professionals a comprehensive overview of the current landscape.
While direct head-to-head in vivo comparative studies of IspE kinase inhibitors are not yet prevalent in the published literature, a number of promising compounds have been identified and characterized through in vitro enzymatic and whole-cell assays. These studies provide a foundation for future in vivo evaluation and lead optimization.
The MEP Pathway: A Vital Target
The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMADP), the universal precursors for all isoprenoids. Isoprenoids are a vast and diverse class of molecules essential for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification. Since humans utilize the alternative mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, inhibitors targeting the MEP pathway are expected to have high selectivity and low host toxicity.
IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). This step is critical for the progression of the pathway, and its inhibition leads to the disruption of isoprenoid production and ultimately, pathogen death.
Caption: The Methylerythritol Phosphate (MEP) Pathway with IspE as a key kinase.
Comparative In Vitro Activity of IspE Inhibitors
The development of IspE inhibitors has been largely driven by high-throughput screening (HTS) and structure-based drug design. Several chemical scaffolds have been identified with inhibitory activity against IspE from various pathogenic organisms. The following table summarizes the in vitro potency of selected IspE inhibitors.
| Compound Class | Inhibitor Example | Target Organism/Enzyme | IC50 | MIC | Reference |
| Heterotricyclic | Compound A1 | M. tuberculosis IspE | 6 µg/mL | 12 µg/mL (M. tb H37Rv) | [1][2] |
| Carboline Analog | Compound 2 | M. avium | - | 5 µg/mL | [1][2] |
| Isoxazol-5(4H)-one | Various Analogs | E. coli & Y. pestis CDP-ME Kinase | 7 to 13 µM | - | [3] |
| Thiazine | Thiazine Derivatives | P. vulgaris, E. coli, P. aeruginosa | - | 1.5 to 3.1 µg/mL | [4][5] |
| - | Compound 19 | P. falciparum IspE | 53 ± 19 µM | - | [6] |
Note: IC50 (half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. A direct comparison of these values should be made with caution due to variations in experimental conditions and target organisms.
Experimental Protocols
The identification and characterization of IspE inhibitors typically involve a series of biochemical and microbiological assays.
General Workflow for IspE Inhibitor Screening
Caption: A generalized workflow for the discovery and development of IspE inhibitors.
IspE Enzymatic Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of IspE inhibitors is a coupled-enzyme spectrophotometric assay.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a buffered solution (e.g., Tris-HCl) with MgCl2, ATP, and the IspE substrate, CDP-ME.
-
Coupling Enzymes: Pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) are added to the mixture, along with phosphoenolpyruvate (B93156) (PEP) and NADH.
-
Enzyme and Inhibitor: The IspE enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the IspE-inhibitor complex to the reaction mixture.
-
Detection: The activity of IspE produces ADP, which is used by PK to convert PEP to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Data Analysis: The rate of NADH oxidation is proportional to the IspE activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an IspE inhibitor against a specific bacterium is determined using the broth microdilution method.
-
Bacterial Culture: The target bacterium is grown in a suitable liquid culture medium to a specific optical density.
-
Serial Dilutions: The test inhibitor is serially diluted in the culture medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[1][2]
Future Directions and Conclusion
The discovery of IspE inhibitors with potent in vitro activity against clinically relevant pathogens is a significant step forward in the development of novel antimicrobials. The diverse chemical scaffolds identified to date offer multiple starting points for lead optimization. However, the lack of published head-to-head in vivo studies highlights a critical gap in the current research landscape.
Future efforts should focus on:
-
Improving Whole-Cell Activity: Many potent enzyme inhibitors fail to show significant activity against whole cells due to issues with cell permeability or efflux. Medicinal chemistry efforts are needed to optimize the physicochemical properties of current lead compounds.
-
Pharmacokinetic and Safety Profiling: Promising candidates from in vitro studies need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity.
-
In Vivo Efficacy Studies: Head-to-head comparative studies in relevant animal models of infection are crucial to demonstrate the therapeutic potential of these inhibitors and to select the most promising candidates for clinical development.
References
- 1. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 2. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium [mdpi.com]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Known Inhibitors of IspE Kinase
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoid precursors in many pathogenic bacteria, including Mycobacterium tuberculosis, protozoa such as Plasmodium falciparum, and plants.[1] Crucially, this pathway is absent in humans, who utilize the alternative mevalonate (B85504) (MVA) pathway, making the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[2]
One of the key enzymes in this pathway is 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), the only ATP-dependent kinase in the sequence.[3] IspE catalyzes the phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).[3] Its essential role in pathogen survival has made it a focal point for the discovery of new inhibitors. This guide provides a comparative overview of known IspE inhibitors, presenting key performance data, the experimental protocols used for their evaluation, and visualizations of the biological and experimental workflows.
Comparative Performance of IspE Inhibitors
The development of IspE inhibitors has explored various chemical scaffolds. Early efforts focused on substrate-analog inhibitors, particularly those based on cytidine (B196190).[2] More recent strategies have employed high-throughput screening, both virtual and in vitro, to identify novel, non-substrate-like inhibitors, such as various heterocyclic compounds. The performance of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their Minimum Inhibitory Concentration (MIC) against whole bacterial cells.
The following table summarizes quantitative data for representative IspE inhibitors identified from the literature.
| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 | MIC | Reference |
| Heterocyclic | Compound A1 | M. tuberculosis | Enzymatic Assay | 6 µg/mL | 12 µg/mL | |
| Heterocyclic | Compound 2 | M. avium | Whole Cell | - | 5 µg/mL | |
| Heterocyclic | Compound 3 | M. avium | Whole Cell | - | 5-10 µg/mL | |
| Cytidine-based | (±)-1 (cyclopropyl deriv.) | E. coli | Enzymatic Assay | Kᵢ = 290 ± 100 nM | - | |
| Cytidine-based | Various derivatives | E. coli | Enzymatic Assay | Kᵢ in nM to low µM range | - |
Note: Direct comparison of IC50 and MIC values should be done with caution, as experimental conditions can vary significantly between studies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the process of discovery, it is essential to visualize both the biological pathway in which IspE functions and the typical workflow for identifying and characterizing inhibitors.
Caption: The non-mevalonate (MEP) pathway, highlighting the ATP-dependent phosphorylation step catalyzed by the target enzyme IspE.
Caption: A generalized workflow for the discovery and development of novel enzyme inhibitors, from initial screening to lead optimization.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. Below are detailed methodologies for two key assays cited in the evaluation of IspE inhibitors.
IspE Coupled Enzyme Kinase Assay (PK/LDH Method)
This is a continuous spectrophotometric assay used to determine the enzymatic activity of IspE and calculate inhibitor potency (IC50 or Ki). The production of ADP by IspE is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be measured as a decrease in absorbance at 340 nm.
Principle:
-
IspE: CDP-ME + ATP → CDP-ME2P + ADP
-
PK: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
LDH: Pyruvate + NADH → Lactate + NAD⁺
Materials:
-
Tris-HCl or HEPES buffer (e.g., 50-100 mM, pH 7.5-8.0)
-
MgCl₂ (5-10 mM)
-
KCl (100 mM)
-
ATP (concentration near Km, e.g., 1-5 mM)
-
CDP-ME substrate
-
Phosphoenolpyruvate (PEP) (1 mM)
-
NADH (0.1-0.2 mM)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified IspE enzyme
-
Test inhibitor compounds at various concentrations
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
Aliquot Inhibitor: Add the test inhibitor at a range of concentrations (typically serial dilutions) to the wells of the microplate. Include a control with no inhibitor (e.g., containing DMSO vehicle).
-
Add Substrate & Mix: Add the CDP-ME substrate to the master mix. Aliquot this final reaction mixture (excluding IspE and ATP) into the wells containing the inhibitor.
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration and to establish a baseline rate.
-
Initiate Reaction: Initiate the reaction by adding a solution of IspE enzyme and ATP to each well.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes). The initial linear portion of the curve represents the reaction velocity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plate
-
Bacterial strain (e.g., M. tuberculosis H37Rv, M. avium)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor compounds stock solution
-
Positive control antibiotic
-
Negative control (broth only) and growth control (broth + bacteria, no inhibitor)
-
Spectrophotometer or plate reader for measuring optical density (OD)
Procedure:
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate culture, select several colonies and inoculate into a tube of broth.
-
Incubate until the culture reaches a specific turbidity, often standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL) in fresh broth.
-
-
Prepare Inhibitor Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the inhibitor stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (no inhibitor), and column 12 serves as the sterility control (broth only).
-
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well from columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours (or longer, depending on the organism's growth rate, e.g., for M. tuberculosis).
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the inhibitor at which no visible growth is observed. This can be confirmed by measuring the OD600 of the wells.
-
References
Benchmarking a Novel Antibacterial Candidate: IspE Kinase Inhibitors Versus Standard-of-Care Antibiotics
A Comparative Analysis for Researchers and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), a key enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. This pathway is essential for the survival of many pathogenic bacteria, including several Gram-negative species, but is absent in humans, making it an attractive target for selective antimicrobial therapy.[1][2][3][4][5] This guide provides a comparative overview of the performance of IspE kinase inhibitors, using publicly available data for representative compounds, against standard-of-care antibiotics. While specific data for a compound designated "IspE kinase-IN-1" is not available in the public domain, this analysis will use data from other reported IspE inhibitors to illustrate the potential of this drug class.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
IspE kinase is the fourth enzyme in the MEP pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are crucial for various cellular functions in bacteria, including cell wall synthesis and electron transport. IspE catalyzes the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P). By inhibiting IspE, these compounds block the MEP pathway, leading to bacterial cell death.
Caption: The MEP pathway, highlighting the role of IspE kinase and its inhibition.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative IspE kinase inhibitors and standard-of-care antibiotics against key pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: In Vitro Activity of a Representative IspE Kinase Inhibitor (Compound A1) against Mycobacteria
| Organism | IspE Inhibitor (Compound A1) MIC (µg/mL) |
| Mycobacterium tuberculosis (H37Rv) | 12 |
| Mycobacterium avium | 5 |
Note: The data for "Compound A1" is presented as a representative example of an IspE kinase inhibitor.
Table 2: In Vitro Activity of IspE Kinase Inhibitors against Gram-Negative Bacteria
| Organism | IspE Inhibitor MIC (µg/mL) |
| Escherichia coli K12 | 85 |
| Escherichia coli ΔtolC | 41 |
| Pseudomonas aeruginosa | 3.1 |
Note: The data presented is for various novel IspE inhibitors and may not be representative of a single compound.
Table 3: In Vitro Activity of Standard-of-Care Antibiotics against Gram-Negative Bacteria
| Organism | Meropenem MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Escherichia coli | 0.125 - 16 | ≤0.12 - >8 |
| Pseudomonas aeruginosa | - | 8 (MIC90) |
Note: MIC values can vary significantly depending on the specific strain and resistance mechanisms. The values presented are ranges or MIC90 (the concentration at which 90% of isolates are inhibited).
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the in vitro activity of novel antimicrobial agents. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound (IspE kinase inhibitor or standard antibiotic) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial culture of the test organism grown to the logarithmic phase.
-
-
Inoculum Preparation:
-
A few colonies of the test bacterium are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
A two-fold serial dilution of the test compound is prepared in CAMHB directly in the 96-well plate.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
The plate is incubated at 35-37°C for 16-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
IspE kinase inhibitors represent a promising new class of antibacterial agents with a novel mechanism of action. The available data on representative compounds demonstrates their potential activity against a range of pathogenic bacteria, including drug-resistant strains. However, a direct comparison with standard-of-care antibiotics is challenging without head-to-head studies involving specific, named inhibitors like "this compound". Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this class of compounds and to establish their place in the clinical setting. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of such novel agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacteriu" by Seoung Ryoung Choi and Prabagaran Narayanasamy [digitalcommons.unmc.edu]
- 5. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to IspE Kinase Inhibitors and Evaluation Methodologies
A comprehensive review of current inhibitors and the experimental protocols for their assessment. To date, specific studies detailing resistance mutations to IspE kinase inhibitors, including a compound referred to as "IspE kinase-IN-1," are not available in the public scientific literature. This guide therefore focuses on a comparative analysis of known inhibitors against wild-type IspE kinase and outlines the methodologies that could be employed in future resistance mutation studies.
Introduction to IspE Kinase as a Therapeutic Target
4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) is a key enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, parasites, and plants, but is absent in humans, making IspE an attractive target for the development of novel antimicrobial agents.[3][4] Isoprenoids are crucial for various cellular functions, including cell wall biosynthesis, electron transport, and the production of hormones and signaling molecules. The inhibition of IspE disrupts this vital pathway, leading to bacterial cell death. This guide provides a comparative overview of the known inhibitors of IspE and details the experimental protocols used for their characterization.
Comparison of IspE Kinase Inhibitors
While no inhibitor designated "this compound" is described in the scientific literature, several other compounds have been identified as inhibitors of IspE. The following table summarizes the available quantitative data for some of these inhibitors against IspE from various organisms.
| Compound Class | Specific Inhibitor | Target Organism (IspE) | IC50 (µM) | Reference |
| Heterotricyclic | Compound A1 | Mycobacterium tuberculosis | ~13.5 (6 µg/mL) | [5] |
| Thiazine Carbonitrile Scaffold | 6-(benzylthio)-2-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile | Escherichia coli | Not specified | [5] |
| Isoxazol-5(4H)-one Scaffold | (Z)-3-methyl-4-((5-phenylfuran-2-yl)methylene)isoxazol-5(4H)-one | Escherichia coli | Not specified | [5] |
| Benzimidazole-based | Not specified | Aquifex aeolicus | Not specified | [6] |
| Thiazole-based | Compound 19 | Plasmodium falciparum | 53 ± 19 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and inhibitor potency. The following are key experimental protocols for studying IspE kinase.
IspE Kinase Enzymatic Activity Assay
A widely used method for measuring IspE kinase activity is a coupled spectrophotometric assay.[8][9] This assay continuously monitors the consumption of NADH, which is linked to the production of ADP by IspE.
Principle: The ADP produced by the IspE-catalyzed phosphorylation of CDP-ME is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the IspE kinase activity.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
ATP
-
CDP-ME (substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
IspE kinase (purified)
-
Inhibitor compound (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, PEP, NADH, PK, and LDH in a microplate well or a cuvette.
-
Add the IspE kinase enzyme to the reaction mixture.
-
To test for inhibition, add the desired concentration of the inhibitor compound to the wells. For control wells, add an equivalent volume of DMSO.
-
Initiate the reaction by adding the substrate, CDP-ME.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
To determine the IC50 value, plot the percentage of enzyme inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.
High-Throughput Screening (HTS) for IspE Inhibitors
For the discovery of new inhibitors, a high-throughput screening approach can be employed using a similar coupled-enzyme assay adapted for a multi-well plate format.[6]
Procedure:
-
Dispense the reaction buffer, auxiliary enzymes (PK/LDH), PEP, NADH, and ATP into 384-well plates.
-
Add compounds from a chemical library to the wells.
-
Add the IspE enzyme.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, CDP-ME.
-
Monitor the rate of NADH oxidation by measuring the absorbance at 340 nm at multiple time points.
-
Compounds that show a significant reduction in reaction velocity are identified as potential hits.
Signaling Pathway and Experimental Workflow Diagrams
The Methylerythritol Phosphate (MEP) Pathway
The following diagram illustrates the steps of the MEP pathway, highlighting the central role of IspE kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the kinase IspE: structure-activity relationships and co-crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IspE Inhibitors Identified by a Combination of In Silico and In Vitro High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Structural Showdown: Comparing the Binding of Diverse Inhibitors to IspE
For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive inhibitor potency and selectivity is paramount. This guide provides a detailed structural and quantitative comparison of various inhibitors bound to 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. The absence of this pathway in humans makes IspE an attractive target for the development of novel antimicrobial agents.
This report synthesizes crystallographic data and enzyme inhibition studies to offer a comparative analysis of how different chemical scaffolds achieve their inhibitory activity against IspE from various pathogenic organisms.
Quantitative Comparison of IspE Inhibitors
The inhibitory potency of various compounds against IspE has been evaluated using enzymatic assays. The following table summarizes the key quantitative data for a selection of inhibitors, including their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), the target organism, and the corresponding Protein Data Bank (PDB) ID for available co-crystal structures.
| Inhibitor | Target Organism | PDB ID | IC50 / Ki |
| Cyclopropyl (B3062369) derivative (±)-1 | Escherichia coli | 1OJ4 (Homology Model) | Ki: 290 ± 100 nM |
| Compound 22 | Aquifex aeolicus | 2VF3 | Data not available |
| Compound A1 | Mycobacterium tuberculosis | 3PYD (Apo structure) | IC50: 6 µg/mL |
| Compound 15 | Escherichia coli | Not Available | IC50: 253 ± 24 µM |
| Compound 33 | Escherichia coli | Not Available | MIC: 98 ± 11 µM |
| Compound 48 | Escherichia coli | Not Available | IC50: 356 ± 46 µM |
| Compound 67 | Escherichia coli | Not Available | IC50: 159 ± 4 µM |
Structural Insights into Inhibitor Binding
The crystal structures of IspE in complex with various ligands reveal distinct binding modes that inform structure-activity relationships and provide a foundation for rational drug design.
The active site of IspE can be broadly divided into the substrate-binding pocket, which accommodates 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), and the ATP-binding pocket. The inhibitors discussed here primarily target the substrate-binding pocket.
Substrate-Mimetic Inhibition:
Early-generation inhibitors, such as the cyclopropyl derivative (±)-1, were designed as substrate analogs. These compounds typically feature a cytidine-like moiety that occupies the cytidine-binding sub-pocket. In E. coli IspE, this pocket is lined by key residues that form hydrogen bonds and stacking interactions with the cytidine (B196190) ring, effectively competing with the natural substrate.
Exploiting a Hydrophobic Pocket:
The co-crystal structure of Aquifex aeolicus IspE with a representative inhibitor (PDB: 2VF3) demonstrated that a cyclopropyl substituent on the inhibitor occupies a small hydrophobic cavity not utilized by the natural substrate[1]. This discovery highlighted an opportunity to enhance inhibitor potency and selectivity by designing molecules that can favorably interact with this pocket.
Novel Scaffolds and Binding Modes:
More recent studies have identified novel, non-substrate-like inhibitors through in silico and in vitro screening campaigns[2]. For instance, a class of primary amine derivatives has been shown to inhibit E. coli IspE with micromolar affinity. While a co-crystal structure is not yet available for the most potent of these compounds, docking studies based on the E. coli IspE structure (PDB: 1OJ4) suggest that they also occupy the substrate-binding site. The dichlorophenyl-derivative 67 , for example, is hypothesized to interact with Arg72 from the adjacent monomer, a feature not observed with substrate-mimetic inhibitors.
In the case of Mycobacterium tuberculosis IspE, a heterotricyclic compound, A1 , was identified as a potent inhibitor. While the publicly available crystal structure of M. tuberculosis IspE (PDB: 3PYD) is in its apo form, the discovery of this novel scaffold provides a valuable starting point for the development of new anti-tubercular agents targeting IspE[1].
Signaling Pathway and Experimental Workflows
To provide context for the structural and quantitative data, the following diagrams illustrate the non-mevalonate pathway, the experimental workflow for determining inhibitor potency, and the process of X-ray crystallography.
Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Workflow for the Coupled Enzyme Inhibition Assay.
Caption: General Workflow for X-ray Crystallography.
Experimental Protocols
Coupled Enzyme Inhibition Assay for IspE
This protocol is adapted from methodologies used for determining the inhibitory activity of compounds against IspE. The assay couples the production of ADP by IspE to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Enzyme Mix: Pyruvate kinase (5 U/mL) and lactate dehydrogenase (10 U/mL) in assay buffer.
-
Substrate/Cofactor Mix: 2 mM ATP, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH in assay buffer.
-
IspE Enzyme: Purified IspE from the target organism, diluted to an appropriate concentration in assay buffer.
-
IspE Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).
-
Inhibitor: Test compounds dissolved in DMSO at various concentrations.
Procedure:
-
To the wells of a 96-well microplate, add 50 µL of the Substrate/Cofactor Mix.
-
Add 2 µL of the inhibitor solution in DMSO (or DMSO alone for control wells).
-
Add 25 µL of the Enzyme Mix.
-
Add 13 µL of the IspE enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the IspE substrate (CDP-ME).
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography of IspE-Inhibitor Complexes
This protocol provides a general framework for obtaining crystal structures of IspE in complex with inhibitors. Specific conditions will need to be optimized for each IspE homolog and inhibitor.
Protein Expression and Purification:
-
Express the gene encoding the target IspE (e.g., from A. aeolicus, E. coli, or M. tuberculosis) in an appropriate E. coli expression strain.
-
Purify the recombinant protein using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography to ensure high purity and homogeneity.
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
Crystallization:
-
Co-crystallization: Incubate the purified IspE with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.
-
Crystal Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions. Mix the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.
-
Example condition for A. aeolicus IspE: Crystals may be obtained in conditions containing polyethylene (B3416737) glycol (PEG) and a salt, such as 0.1 M Tris pH 8.5, 25% w/v PEG 3350, and 0.2 M NaCl.
-
Example condition for M. tuberculosis IspE: Crystals may be grown using a reservoir solution of 0.1 M sodium citrate (B86180) pH 5.5, 1.2 M Li2SO4, and 0.5 M NaCl.
-
-
Crystal Optimization: Refine the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
Data Collection and Structure Determination:
-
Harvest the crystals and soak them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software to index, integrate, and scale the reflections.
-
Solve the crystal structure using molecular replacement with a known IspE structure as a search model.
-
Build the atomic model of the IspE-inhibitor complex into the electron density map and refine the structure to obtain the final coordinates.
-
Analyze the interactions between the inhibitor and the protein to understand the structural basis of inhibition.
References
Safety Operating Guide
Proper Disposal of IspE Kinase-IN-1: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Kinase Inhibitor
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecules like IspE kinase-IN-1 are paramount to ensuring laboratory safety and environmental protection. Due to its hazardous properties, including potential carcinogenicity, mutagenicity, and acute toxicity, strict protocols must be followed. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, from the point of generation to final removal by a certified waste management provider.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling.[1] Always consult the Safety Data Sheet (SDS) before use and adhere to all precautionary statements.
Key Hazards Summary:
| Hazard Statement | Classification | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1] | Do not eat, drink, or smoke when using. Wear protective gloves and clothing.[1] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1] | Wash skin thoroughly after handling. Contaminated work clothing must not be allowed out of the workplace.[1] |
| Eye Damage | Causes serious eye damage.[1] | Wear eye and face protection.[1] |
| Carcinogenicity | May cause cancer.[1][2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2] |
| Mutagenicity | Suspected of causing genetic defects.[1] | Obtain special instructions before use.[1] |
| Environmental Hazard | Toxic to aquatic life.[1] | Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3] Never dispose of this chemical down the drain or in regular trash.[1][4]
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials, such as acids and bases.[2][5]
2. Waste Collection and Containerization:
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, screw-type lid.[6][7] The original container is often a good choice.[7] Ensure the container is in good condition and free from external contamination.[7][8]
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a designated, lined container.
-
Liquid Waste: Collect liquid waste in a sealable, shatter-resistant container. Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
3. Labeling of Hazardous Waste:
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[7]
-
Required Information: Use the hazardous waste tags provided by your institution's EHS office.[3][7] The label must clearly state:
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][10][8]
-
Safe Storage Practices:
-
The SAA should be under the control of laboratory personnel.[9]
-
Keep the waste container closed at all times, except when adding waste.[4][7][8]
-
Use secondary containment (e.g., a tray or bin) to catch any potential leaks.[4][5]
-
Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[10][7]
-
5. Arranging for Waste Pickup:
-
Request Collection: Once the container is full (or before the maximum storage time is reached, typically 90 days), submit a waste collection request to your institution's EHS office.[1][8][9]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup. This may involve an online request form or a designated contact person.
6. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][11]
-
Deface Label: After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular trash or as directed by your EHS office.[1][11]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling IspE Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of IspE kinase-IN-1, a research-grade kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established safety protocols for potent, biologically active small molecule inhibitors. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol) kinase is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many bacteria, plants, and protozoa.[1][2][3] This pathway is absent in humans, making IspE an attractive target for the development of novel antimicrobial agents.[4][5] As an inhibitor of this kinase, this compound should be handled with a high degree of caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to prevent inhalation, skin contact, and eye exposure. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.Lab Coat: Standard laboratory coat.Ventilation: Work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet for sterility and user protection. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
This table is based on general safety protocols for potent kinase inhibitors and should be adapted based on a site-specific risk assessment.[6][7][8]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify Storage Conditions: Confirm the recommended storage temperature on the product vial or accompanying datasheet. Potent inhibitors are often stored at -20°C.[7]
-
Secure Storage: Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
Handling and Experimental Use
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area.[6]
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
-
Solution Preparation:
-
Weighing: Carefully weigh the solid compound inside the fume hood, minimizing the generation of dust.
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[7]
-
-
Prevent Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[6]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[7][8]
-
Solid Waste: All disposable items that have come into contact with the compound, including pipette tips, tubes, gloves, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour any waste down the drain.[7]
-
Decontamination: Non-disposable equipment should be decontaminated using an appropriate method as determined by a site-specific risk assessment.
Signaling Pathway and Experimental Workflow
IspE kinase is a key enzyme in the non-mevalonate pathway, which is essential for the biosynthesis of isoprenoid precursors in many pathogens.[2][3] The diagram below illustrates the position of IspE in this pathway.
Caption: The non-mevalonate pathway and the inhibitory action of this compound.
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a laboratory setting.
Caption: A general experimental workflow for evaluating this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
